3,12-Dioxo-olean-9(11)-en-28-oic acid methyl ester
Description
The exact mass of the compound methyl (4aS,6aR,6bS,12aS,14aR,14bR)-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,11,12,14a,14b-dodecahydropicene-4a-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
218600-50-1 |
|---|---|
Molecular Formula |
C31H46O4 |
Molecular Weight |
482.7 g/mol |
IUPAC Name |
methyl (4aS,6aR,6bS,8aR,12aS,14aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,11,12,14a,14b-dodecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C31H46O4/c1-26(2)13-15-31(25(34)35-8)16-14-30(7)24(19(31)18-26)20(32)17-22-28(5)11-10-23(33)27(3,4)21(28)9-12-29(22,30)6/h17,19,21,24H,9-16,18H2,1-8H3/t19-,21-,24-,28-,29+,30+,31-/m0/s1 |
InChI Key |
ZSKIWSWEZHHVGY-ZTPLMWSVSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C(C1CC[C@@]3(C2=CC(=O)C4[C@]3(CC[C@@]5(C4CC(CC5)(C)C)C(=O)OC)C)C)(C)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C(=O)OC)C |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
3,12-Dioxo-olean-9(11)-en-28-oic acid methyl ester anti-inflammatory properties
An In-Depth Technical Guide to the Anti-inflammatory Properties of 3,12-Dioxo-olean-9(11)-en-28-oic acid methyl ester.
Abstract
This technical guide provides a comprehensive framework for the investigation of the anti-inflammatory properties of the synthetic triterpenoid, this compound. While direct experimental data for this specific molecule is limited, its structural similarity to known anti-inflammatory agents, such as oleanolic acid and its derivatives like Bardoxolone methyl (CDDO-Me), suggests a strong potential for therapeutic application in inflammatory diseases.[1][2][3][4] This document outlines putative mechanisms of action centered on the inhibition of key inflammatory signaling pathways, namely NF-κB and MAPK.[5][6][7] Detailed, step-by-step protocols for in vitro and in vivo validation are provided to guide researchers in the systematic evaluation of this compound's efficacy. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel anti-inflammatory therapeutics.
Introduction
Oleanolic acid, a naturally occurring pentacyclic triterpenoid found in numerous plant species, and its derivatives have garnered significant attention for their broad spectrum of pharmacological activities, including potent anti-inflammatory effects.[1][2][3][4][8] Chemical modifications of the oleanolic acid scaffold have led to the development of synthetic analogs with enhanced potency and specific biological activities.[9][10] One such derivative of interest is this compound.
Chemical Structure:
-
IUPAC Name: methyl (4aS,6aR,6bS,8aR,12aS,14aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,11,12,14a,14b-dodecahydropicene-4a-carboxylate[11]
-
Molecular Formula: C31H46O4[11]
-
Molecular Weight: 482.7 g/mol [11]
The structural features of this molecule, particularly the α,β-unsaturated ketone moieties, are characteristic of potent inhibitors of inflammatory pathways. These functional groups are known to react with nucleophilic cysteine residues on key signaling proteins, thereby modulating their activity. A well-studied analog, Bardoxolone methyl (CDDO-Me), which shares a similar core structure, has demonstrated significant anti-inflammatory and anti-cancer properties in preclinical and clinical studies.[12][13][14][15]
Given the established precedent for this class of compounds, a thorough investigation into the anti-inflammatory properties of this compound is warranted. This guide provides a roadmap for such an investigation, from elucidating its molecular mechanisms to evaluating its efficacy in preclinical models.
Putative Mechanisms of Anti-inflammatory Action
The inflammatory response is a complex biological process orchestrated by a network of signaling pathways. Deregulation of these pathways can lead to chronic inflammation and the pathogenesis of numerous diseases. The most critical signaling cascades in inflammation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6][7][16][17] Based on the activity of structurally related compounds, it is hypothesized that this compound exerts its anti-inflammatory effects through the modulation of these key pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB transcription factor family is a central regulator of inflammatory gene expression.[5][17][18] In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[19]
It is proposed that this compound may inhibit NF-κB activation by targeting key components of this pathway, such as the IKK complex or NF-κB itself, through covalent modification of critical cysteine residues.
Caption: Putative inhibition of the NF-κB signaling pathway.
Modulation of MAPK Signaling Pathways
The MAPK family of serine/threonine kinases, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are critical mediators of cellular responses to a variety of extracellular stimuli, including inflammatory signals.[6][7][20][21] Activation of these kinases through a cascade of phosphorylation events leads to the activation of various transcription factors, such as AP-1, which in turn regulate the expression of pro-inflammatory genes.[22] The p38 MAPK pathway, in particular, is strongly implicated in the production of inflammatory cytokines like TNF-α and IL-6.[7]
Oleanolic acid derivatives have been shown to modulate MAPK signaling.[3][4] It is plausible that this compound can suppress the phosphorylation, and thus activation, of key MAPK members like p38 and JNK, leading to a downstream reduction in inflammatory mediator production.
Caption: Proposed modulation of the p38 MAPK signaling cascade.
In Vitro Evaluation of Anti-inflammatory Activity
To validate the anti-inflammatory potential of this compound, a series of in vitro assays are recommended. The murine macrophage cell line RAW 264.7 is a suitable model system, as these cells produce a robust inflammatory response upon stimulation with LPS.
Assessment of Nitric Oxide (NO) Production in Macrophages
Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[23] The Griess assay provides a simple and reliable method for measuring NO production by quantifying its stable metabolite, nitrite, in cell culture supernatants.[23][24][25]
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control group) and incubate for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.[23]
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.[23]
-
Cell Viability: Concurrently, perform an MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity.[24]
Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6)
The production of pro-inflammatory cytokines such as TNF-α and Interleukin-6 (IL-6) is a key event in the inflammatory cascade.[20] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the levels of these cytokines in cell culture supernatants.
Protocol:
-
Sample Collection: Collect cell culture supernatants from RAW 264.7 cells treated as described in section 3.1.
-
ELISA Procedure: Perform ELISAs for TNF-α and IL-6 using commercially available kits, following the manufacturer's instructions.[26][27][28]
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest.[27]
-
Blocking: Block non-specific binding sites.
-
Sample Incubation: Add standards and collected supernatants to the wells.
-
Detection: Add a biotinylated detection antibody, followed by an enzyme-conjugated streptavidin (e.g., HRP).
-
Substrate Addition: Add a suitable substrate (e.g., TMB) to develop a colorimetric signal.
-
Stopping the Reaction: Stop the reaction with a stop solution.
-
-
Data Acquisition: Measure the absorbance at 450 nm.
-
Quantification: Determine the cytokine concentrations in the samples by interpolating from the standard curve.[29]
Investigation of Signaling Pathways by Western Blotting
Western blotting is an essential technique to determine if the compound's anti-inflammatory effects are mediated through the inhibition of the NF-κB and MAPK pathways. This is achieved by measuring the levels of key phosphorylated (activated) and total proteins in these cascades.[30][31][32][33]
Protocol:
-
Cell Lysis: Treat RAW 264.7 cells with the compound and/or LPS for appropriate time points (e.g., 15-60 minutes for phosphorylation events). Lyse the cells to extract total protein. For NF-κB p65 translocation, nuclear and cytoplasmic fractions should be prepared.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.[30][32]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour.[30]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for:
-
Phospho-p65 and total p65
-
Phospho-p38 and total p38
-
Phospho-JNK and total JNK
-
β-actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[30]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.
In Vivo Assessment of Anti-inflammatory Efficacy
Following promising in vitro results, the anti-inflammatory activity of this compound should be evaluated in a relevant animal model of acute inflammation.
Carrageenan-Induced Paw Edema Model in Rodents
The carrageenan-induced paw edema model is a widely used and well-characterized in vivo assay for screening the acute anti-inflammatory effects of novel compounds.[34][35][36][37] Injection of carrageenan, a seaweed-derived polysaccharide, into the paw of a rodent elicits a biphasic inflammatory response characterized by swelling (edema), which can be quantified.[36][38]
Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.
-
Grouping and Dosing: Divide the animals into groups (n=6-8 per group):
-
Vehicle Control (e.g., saline or 0.5% CMC)
-
Positive Control (e.g., Indomethacin or Diclofenac sodium)
-
Test Compound Groups (various doses of this compound)
-
-
Compound Administration: Administer the test compound and control substances orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each animal.[38]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.[37][38]
-
Calculation of Edema and Inhibition:
-
Calculate the increase in paw volume (edema) for each animal at each time point.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100, where V_c is the average edema in the control group and V_t is the average edema in the treated group.[38]
-
-
Tissue Analysis (Optional): At the end of the experiment, animals can be euthanized, and the paw tissue can be collected for histological analysis or measurement of inflammatory markers (e.g., MPO, cytokines).
Data Analysis and Interpretation
All quantitative data should be expressed as the mean ± standard error of the mean (SEM). Statistical analysis should be performed using appropriate tests, such as one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's) for multiple comparisons. A p-value of less than 0.05 is typically considered statistically significant.
Table 1: In Vitro Anti-inflammatory Activity
| Treatment Group | Concentration (µM) | NO Production (% of LPS Control) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |
| Control (No LPS) | - | |||
| LPS Control | - | 100 | ||
| Compound | 0.1 | |||
| Compound | 1.0 | |||
| Compound | 10.0 | |||
| Positive Control | Varies |
Table 2: In Vivo Anti-inflammatory Efficacy (Carrageenan-Induced Paw Edema)
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0 | |
| Compound | 10 | ||
| Compound | 30 | ||
| Compound | 100 | ||
| Positive Control | Varies |
Conclusion and Future Directions
This guide provides a structured approach to the comprehensive evaluation of the anti-inflammatory properties of this compound. Based on its structural similarity to other potent anti-inflammatory triterpenoids, it is hypothesized that this compound will demonstrate significant efficacy in both in vitro and in vivo models of inflammation, likely through the inhibition of the NF-κB and MAPK signaling pathways.
Successful validation of its anti-inflammatory activity would warrant further investigation, including:
-
Pharmacokinetic and toxicological studies.
-
Evaluation in chronic models of inflammation (e.g., collagen-induced arthritis).
-
Identification of specific molecular targets through techniques such as proteomics and molecular docking.
The systematic application of the methodologies outlined herein will provide a robust dataset to determine the therapeutic potential of this compound as a novel anti-inflammatory agent.
References
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
-
D'Ignazio, L., et al. (2016). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Neuroscience, 10, 405. [Link]
-
Sultana, N., et al. (2019). Prophylactic and therapeutic roles of oleanolic acid and its derivatives in several diseases. World Journal of Gastroenterology, 25(33), 4964-4991. [Link]
-
Kaminska, B. (2005). Mitogen-activated Protein Kinases in Inflammation. Journal of Cellular and Molecular Medicine, 9(4), 879-889. [Link]
-
Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. [Link]
-
Megha, et al. (2015). Modulating Inflammation through the Negative Regulation of NF-κB Signaling. Journal of Immunology Research, 2015, 189867. [Link]
-
Towers, C. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. [Link]
-
Zhang, Q., et al. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 8, 516. [Link]
-
Wagner, E. F., & Nebreda, A. R. (2009). TNF and MAP kinase signaling pathways. Cell Cycle, 8(20), 3282-3285. [Link]
-
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. [Link]
-
Thompson, M. R., et al. (2011). Intersection of inflammation and viral replication: the central role of MAPK signaling in viral respiratory infections. Frontiers in Microbiology, 2, 128. [Link]
-
Pérez-Sánchez, A., et al. (2021). Principal Bioactive Properties of Oleanolic Acid, Its Derivatives, and Analogues. Molecules, 26(14), 4166. [Link]
-
Nguemfo, E. L., et al. (2024). Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. Molecules, 29(13), 3046. [Link]
-
Li, Y., et al. (2021). Advances on the Anti-Inflammatory Activity of Oleanolic Acid and Derivatives. Current Pharmaceutical Design, 27(31), 3349-3363. [Link]
-
Li, Y., et al. (2021). Advances on the Anti-Inflammatory Activity of Oleanolic Acid and Derivatives. Current Pharmaceutical Design, 27(31), 3349-3363. [Link]
-
Creative Bioarray. (2024). Carrageenan-Induced Paw Edema Model. [Link]
-
Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. [Link]
-
Ben-Attia, M., et al. (2016). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. Evidence-Based Complementary and Alternative Medicine, 2016, 4059224. [Link]
-
Ullah, H., et al. (2019). Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach. Frontiers in Pharmacology, 10, 211. [Link]
-
de Morais, M. G., et al. (2020). Anti-inflammatory and Antioxidant Effects of the Microalga Pediastrum boryanum in Carrageenan-Induced Rat Paw Edema. Applied Biochemistry and Biotechnology, 190(4), 1386-1402. [Link]
-
Rufino-Palomares, E., et al. (2018). In vitro anti-inflammatory activity of terpenes via suppression of superoxide and nitric oxide generation and the NF-κB signalling pathway. Food & Function, 9(4), 2137-2146. [Link]
-
Gribble, G. W., et al. (2014). An efficient synthesis of methyl 2-cyano-3,12-dioxoursol-1,9-dien-28-oate (CDDU-methyl ester): analogues, biological activities, and comparison with oleanolic acid derivatives. Organic & Biomolecular Chemistry, 12(28), 5192-5200. [Link]
-
Ahmad, A., et al. (2018). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. Journal of Applied Pharmaceutical Science, 8(9), 058-064. [Link]
-
Kumar, S., et al. (2014). EVALUATION OF ANTI-INFLAMMATORY AND NITRIC OXIDE SCAVENGING ACTIVITY OF BAUHINIA VARIEGATAL. LEAVES BY IN VITRO METHOD. Plant Archives, 14(1), 19-23. [Link]
-
PharmaCompass. (n.d.). Oleana-1,9(11)-dien-28-oic acid, 2-cyano-3,12-dioxo-, methyl ester. [Link]
-
Ahmad, A., et al. (2018). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. ResearchGate. [Link]
-
Lee, J. Y., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Journal of Clinical Laboratory Analysis, 27(1), 39-44. [Link]
-
Chen, Y.-C., et al. (2022). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. Molecules, 27(21), 7476. [Link]
-
Bio-protocol. (n.d.). Determination of TNF-α, IL-1β, and IL-6 Production. [Link]
-
Kim, Y., et al. (2010). The Triterpenoid 2-cyano-3,12-dioxooleana-1,9-dien-28-oic-acid Methyl Ester Has Potent Anti-Diabetic Effects in Diet-Induced Diabetic Mice and Lepr(db/db) Mice. Journal of Biological Chemistry, 285(52), 40683-40692. [Link]
-
National Center for Biotechnology Information. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. [Link]
-
ResearchGate. (n.d.). Western blot of phosphorylated (p) and total JNK, p38 MAPK (A), and... [Link]
-
Gao, F., et al. (2016). Therapeutic effects of C-28 methyl ester of 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid (CDDO-Me; bardoxolone methyl) on radiation-induced lung inflammation and fibrosis in mice. International Journal of Radiation Oncology, Biology, Physics, 96(2S), E63-E64. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
ResearchGate. (n.d.). The phosphorylation of p65 NF-κB and p38 MAPK by Western blot analysis.... [Link]
-
ResearchGate. (n.d.). Effects of 2-Cyano-3,12-dioxo-oleana-1,9(11)-dien-28-oic acid methyl... [Link]
-
ResearchGate. (2025). An efficient synthesis of methyl 2-cyano-3,12-dioxoursol-1,9-dien-28-oate (CDDU-methyl ester): Analogues, biological activities, and comparison with oleanolic acid derivatives. [Link]
-
Honda, T., et al. (2011). Synthesis of methyl 2-cyano-3,12-dioxo-18β-olean-1,9(11)-dien-30-oate analogues to determine the active groups for inhibiting cell growth and inducing apoptosis in leukemia cells. Organic & Biomolecular Chemistry, 9(12), 4485-4494. [Link]
-
Brahmachari, S., et al. (2009). MAPK p38 Regulates Transcriptional Activity of NF-κB in Primary Human Astrocytes via Acetylation of p65. Journal of Neuroinflammation, 6, 22. [Link]
-
Gallyamov, A. R., et al. (2024). (5Z,9Z)-14-[(3,28-Dioxoolean-12-en-28-yl)oxy]tetradeca-5,9-dienoic Acid with Cytotoxic Activity. Molecules, 29(1), 241. [Link]
Sources
- 1. Prophylactic and therapeutic roles of oleanolic acid and its derivatives in several diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Advances on the Anti-Inflammatory Activity of Oleanolic Acid and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. synapse.koreamed.org [synapse.koreamed.org]
- 7. TNF and MAP kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis | MDPI [mdpi.com]
- 9. Synthesis of methyl 2-cyano-3,12-dioxo-18β-olean-1,9(11)-dien-30-oate analogues to determine the active groups for inhibiting cell growth and inducing apoptosis in leukemia cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. 3,12-Dioxoolean-9(11)-en-28-oic acid methyl ester | C31H46O4 | CID 10576780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Oleana-1,9(11)-dien-28-oic acid, 2-cyano-3,12-dioxo-, methyl ester | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 13. The triterpenoid 2-cyano-3,12-dioxooleana-1,9-dien-28-oic-acid methyl ester has potent anti-diabetic effects in diet-induced diabetic mice and Lepr(db/db) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Therapeutic effects of C-28 methyl ester of 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid (CDDO-Me; bardoxolone methyl) on radiation-induced lung inflammation and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 18. Frontiers | NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review [frontiersin.org]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. assaygenie.com [assaygenie.com]
- 21. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 22. Frontiers | Intersection of inflammation and viral replication: the central role of MAPK signaling in viral respiratory infections [frontiersin.org]
- 23. mjas.analis.com.my [mjas.analis.com.my]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. bio-protocol.org [bio-protocol.org]
- 27. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. resources.rndsystems.com [resources.rndsystems.com]
- 29. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 31. researchgate.net [researchgate.net]
- 32. kairos-js.co.id [kairos-js.co.id]
- 33. MAPK p38 Regulates Transcriptional Activity of NF-κB in Primary Human Astrocytes via Acetylation of p65 - PMC [pmc.ncbi.nlm.nih.gov]
- 34. creative-bioarray.com [creative-bioarray.com]
- 35. criver.com [criver.com]
- 36. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
- 37. scielo.br [scielo.br]
- 38. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermodynamic Solubility Profile of 3,12-Dioxo-olean-9(11)-en-28-oic Acid Methyl Ester
Introduction
3,12-Dioxo-olean-9(11)-en-28-oic acid methyl ester is a synthetic triterpenoid derivative with potential applications in drug development. A comprehensive understanding of its thermodynamic solubility is paramount for its advancement from a promising lead compound to a viable clinical candidate. Thermodynamic solubility, the equilibrium concentration of a compound in a saturated solution at a given temperature and pressure, is a critical physicochemical parameter that profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a detailed framework for researchers, scientists, and drug development professionals to meticulously characterize the thermodynamic solubility of this compound. We will delve into the theoretical underpinnings, present robust experimental protocols, and discuss the interpretation of the resulting data, thereby offering a complete roadmap for this essential pre-formulation investigation.
Physicochemical Characteristics and their Implications for Solubility
A foundational understanding of the molecular properties of this compound is crucial for anticipating its solubility behavior.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Implication for Solubility |
| Molecular Formula | C₃₁H₄₆O₄ | The high carbon-to-heteroatom ratio suggests a predominantly non-polar character. |
| Molecular Weight | 482.7 g/mol [1] | A relatively large molecular size can negatively impact solubility. |
| XLogP3 | 6.6[1] | This high value indicates significant lipophilicity and predicts very low aqueous solubility. |
| Hydrogen Bond Donors | 0 | The absence of hydrogen bond donors limits interactions with protic solvents like water. |
| Hydrogen Bond Acceptors | 4 | The presence of four acceptors (two carbonyls and two oxygens in the methyl ester) offers some potential for interaction with hydrogen-bond-donating solvents. |
The oleanane scaffold, a pentacyclic triterpenoid structure, is inherently hydrophobic. The presence of two oxo groups and a methyl ester does not sufficiently counteract this lipophilicity to confer significant aqueous solubility. Therefore, a systematic evaluation in a range of solvents, including biorelevant media and co-solvent systems, is essential.
Theoretical Framework: The Energetics of Dissolution
The dissolution of a crystalline solid into a solvent is governed by thermodynamic principles, primarily the change in Gibbs free energy (ΔG). For dissolution to be a spontaneous process, the Gibbs free energy change must be negative (ΔG < 0).[2][3] The relationship is defined by the Gibbs-Helmholtz equation:
Where:
-
ΔG is the change in Gibbs free energy.
-
ΔH is the change in enthalpy, representing the energy required to overcome the crystal lattice energy of the solute and the intermolecular forces of the solvent.
-
T is the absolute temperature.
-
ΔS is the change in entropy, which is typically positive for dissolution as the ordered crystal structure transitions to a more disordered state in solution.[2]
For poorly soluble compounds like this compound, the large positive enthalpy change required to break the strong intermolecular forces in the crystal lattice is a major barrier to dissolution.
Experimental Determination of Thermodynamic Solubility
The "gold standard" for determining thermodynamic solubility is the shake-flask method .[5][6] This method ensures that the solution reaches equilibrium with the solid phase, providing a true measure of solubility.
General Workflow for Thermodynamic Solubility Determination
The following diagram illustrates the key steps in determining the thermodynamic solubility of the target compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Step-by-Step Protocol: Shake-Flask Method
Materials and Equipment:
-
This compound (crystalline solid, purity >98%)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, simulated gastric and intestinal fluids, ethanol, propylene glycol, DMSO)
-
Glass vials with Teflon-lined screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[7][8]
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Solvents: Prepare all aqueous buffers and solvent systems. For aqueous buffers, ensure the pH is accurately adjusted. It is recommended to degas the solvents to prevent bubble formation.
-
Addition of Excess Compound: Add an excess amount of the crystalline compound to a series of vials containing a known volume of each solvent. A visual excess of solid material must remain at the end of the experiment to ensure saturation.[9]
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).[10] Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure equilibrium is reached.[9]
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant. To ensure complete removal of solid particles, either centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) or filter it through a 0.22 µm syringe filter.[6]
-
Sample Preparation for Analysis: Immediately dilute the clear supernatant with a suitable mobile phase to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound.[8][11] A calibration curve should be prepared using standard solutions of known concentrations.
-
Data Analysis: Calculate the solubility in the desired units (e.g., mg/mL or µM) by back-calculating from the dilution factor.
Influence of pH on Solubility
Since most drugs are ionizable, their solubility can be significantly affected by pH.[12][13] Although this compound does not possess strongly acidic or basic functional groups, it's prudent to evaluate its solubility in buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) as recommended by ICH guidelines.[14][15] This is crucial for predicting its behavior in different segments of the gastrointestinal tract.
Influence of Temperature on Solubility
The effect of temperature on solubility should be investigated as dissolution can be an endothermic or exothermic process.[16] Determining solubility at different temperatures (e.g., 25°C and 37°C) provides insight into the enthalpy of dissolution. An increase in solubility with temperature indicates an endothermic process.[10]
Data Presentation and Interpretation
The obtained solubility data should be presented in a clear and concise tabular format to facilitate comparison across different solvent systems.
Table 2: Exemplar Thermodynamic Solubility Data for this compound
| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| Purified Water | ~7 | 25 | < LOD | < LOD |
| PBS | 7.4 | 37 | < LOD | < LOD |
| Simulated Gastric Fluid (pH 1.2) | 1.2 | 37 | < LOD | < LOD |
| Simulated Intestinal Fluid (pH 6.8) | 6.8 | 37 | < LOD | < LOD |
| Ethanol | N/A | 25 | Value | Value |
| Propylene Glycol | N/A | 25 | Value | Value |
| DMSO | N/A | 25 | Value | Value |
*LOD: Limit of Detection. Values are hypothetical and need to be experimentally determined.
The expected outcome for this compound is very low solubility in aqueous media and higher solubility in organic solvents.
Advanced Concepts and Predictive Tools
For a more in-depth understanding of the compound's solubility behavior, advanced concepts and predictive models can be employed.
Hansen Solubility Parameters (HSP)
HSP theory is based on the principle that "like dissolves like".[17] It deconstructs the total cohesive energy of a substance into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh). By determining the HSP of this compound and comparing it to the HSP of various solvents, a prediction of miscibility and solubility can be made.[18][19] The smaller the "distance" between the HSP of the solute and the solvent in the three-dimensional Hansen space, the higher the likelihood of dissolution.[20]
Caption: Concept of Hansen Solubility Parameters.
Co-solvency
Given the poor aqueous solubility of the target compound, the use of co-solvents is a common strategy to enhance solubility for in-vitro assays and formulation development.[21] Co-solvents, such as ethanol, propylene glycol, and polyethylene glycols (PEGs), can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment. The relationship between co-solvent concentration and the logarithm of solubility is often non-linear, and various mathematical models, such as the log-linear model and the Jouyban-Acree model, can be used to describe these profiles.[22][23]
Conclusion
The thermodynamic solubility profile of this compound is a critical dataset for its progression in the drug development pipeline. Its inherent lipophilicity, as indicated by its chemical structure and high XLogP3 value, necessitates a thorough investigation using robust methodologies like the shake-flask method. This guide has provided a comprehensive framework, from theoretical principles to detailed experimental protocols and advanced predictive concepts, to enable researchers to generate a high-quality and interpretable solubility profile. The data generated will be instrumental in guiding formulation strategies, designing relevant in-vitro and in-vivo studies, and ultimately, in realizing the therapeutic potential of this compound.
References
-
PubChem. This compound. Available from: [Link]
-
Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Available from: [Link]
-
B-T. S. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Available from: [Link]
-
Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 63(2), 97-105. Available from: [Link]
-
Pobudkowska, A., & Płóciennik, P. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences, 29(2), 133-134. Available from: [Link]
-
Bustamante, P., Romero, S., & Escalera, B. (1998). A Cosolvency Model to Predict Solubility of Drugs at Several Temperatures from a Limited Number of Solubility Measurements. Chemical and Pharmaceutical Bulletin, 46(4), 573-579. Available from: [Link]
-
askIITians. (2025). How does pH affect solubility?. Available from: [Link]
-
Avdeef, A., Tsinman, O., & Tsinman, K. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. Molecular Pharmaceutics, 20(12), 6296-6306. Available from: [Link]
-
Wikipedia. (2023). Hansen solubility parameter. Available from: [Link]
-
ACD/Labs. The Impact of Ionization in Drug Discovery & Development. Available from: [Link]
-
Avdeef, A., & Tsinman, K. (2020). A Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(14), 9877-9884. Available from: [Link]
-
Khan Academy. pH and solubility. Available from: [Link]
-
Slideshare. (2021). PH and Solvent Effect on Drug Solubility. Available from: [Link]
-
Quora. (2017). How to perform the shake flask method to determine solubility. Available from: [Link]
-
Scite.ai. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Available from: [Link]
-
Avdeef, A., & Tsinman, K. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. Available from: [Link]
-
BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]
-
Persson, E. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available from: [Link]
-
Kumar, R., Singh, V., & Devi, S. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 11(5), 13328-13340. Available from: [Link]
-
Jouyban, A., & Acree Jr, W. E. (2007). Solubility prediction of drugs in water-cosolvent mixtures using Abraham solvation parameters. Journal of Pharmacy & Pharmaceutical Sciences, 10(3), 262-277. Available from: [Link]
-
West Pharmaceutical Services. Hansen solubility parameters to predict drug & container interactions. Available from: [Link]
-
Roy, A., & Roy, A. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239. Available from: [Link]
-
Admescope. (2025). ICH M9 and the Biopharmaceutics Classification System: Role of Caco-2 permeability assessment. Available from: [Link]
-
AP Chemistry. 9.6 Free Energy of Dissolution. Available from: [Link]
-
Park, K. (2011). Application of Hansen solubility parameters for understanding and prediction of drug distribution in microspheres. Journal of Controlled Release, 152(1), 24-30. Available from: [Link]
-
Jouyban, A., & Acree Jr, W. E. (2007). Solubility prediction of drugs in water-cosolvent mixtures using Abraham solvation parameters. University of Alberta. Available from: [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
-
Scilight Press. (2025). Environments: Machine Learning Study Based on Hansen Solubility Parameters. Available from: [Link]
-
Cristofoletti, R., & Dressman, J. B. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. AAPS PharmSciTech, 22(3), 96. Available from: [Link]
-
European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Available from: [Link]
-
ECA Academy. (2016). ICH M9: Biopharmaceutics Classification System-based Biowaivers. Available from: [Link]
-
Tanna, S., & Taylor, L. S. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics, 17(1), 1-5. Available from: [Link]
-
Universitat de Girona. Technical Research Services > Available equipment > Liquid Chromatography. Available from: [Link]
-
Chemyx Inc. Basic Principles of HPLC, MS & LC-MS | Liquid Chromatography. Available from: [Link]
-
IU Pressbooks. Effect of Temperature and Solvent on Solubility. Available from: [Link]
-
Vázquez-Marrero, V. R., et al. (2020). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Crystal Growth & Design, 20(11), 7176-7185. Available from: [Link]
-
ResearchGate. The Experimental Determination of Solubilities. Available from: [Link]
-
Chemistry LibreTexts. (2022). 6.4: Gibbs Energy and Solubility. Available from: [Link]
-
Marques, M. R. C., & Loftsson, T. (2016). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 52(1), 129-138. Available from: [Link]
-
Wikipedia. (2023). Gibbs free energy. Available from: [Link]
-
Springer Professional. (2019). The Gibbs Free Energy. Available from: [Link]
-
Khan Academy. Gibbs free energy and spontaneity. Available from: [Link]
-
LCGC International. (2020). How It Works: UV Detection for HPLC. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. Khan Academy [khanacademy.org]
- 4. Gibbs free energy - Wikipedia [en.wikipedia.org]
- 5. bioassaysys.com [bioassaysys.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. chemyx.com [chemyx.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. quora.com [quora.com]
- 10. scielo.br [scielo.br]
- 11. Technical Research Services > Available equipment > Liquid Chromatography [udg.edu]
- 12. How does pH affect solubility? - askIITians [askiitians.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. admescope.com [admescope.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. Effect of Temperature and Solvent on Solubility – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]
- 17. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 18. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 19. Hansen solubility parameters to predict drug & container interactions [westpharma.com]
- 20. kinampark.com [kinampark.com]
- 21. frontierspartnerships.org [frontierspartnerships.org]
- 22. Review of the cosolvency models for predicting solubility in solvent mixtures: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Solubility prediction of drugs in water-cosolvent mixtures using Abraham solvation parameters [sites.ualberta.ca]
Methodological & Application
Application Note: Solvent Selection for 3,12-Dioxo-olean-9(11)-en-28-oic acid methyl ester
Abstract
This document provides a comprehensive guide for selecting appropriate solvents to dissolve 3,12-Dioxo-olean-9(11)-en-28-oic acid methyl ester (CAS No. 218600-50-1), a complex pentacyclic triterpenoid derivative.[1] Due to the compound's large, non-polar backbone combined with polar functional groups, a systematic approach balancing theoretical prediction and empirical testing is essential for achieving optimal solubility for analytical and biological applications. This note details the physicochemical properties of the target molecule, outlines the principles of solvent selection, and provides a step-by-step experimental protocol for solubility screening.
Introduction: The Challenge of Triterpenoid Solubility
This compound belongs to the oleanane class of triterpenoids.[2][3] These natural products are characterized by a large, rigid, and lipophilic 30-carbon skeleton.[2][4] While the parent structures are decidedly non-polar, derivatives like the subject molecule incorporate polar functional groups—in this case, two ketone groups and a methyl ester—which introduce localized polarity. This amphiphilic nature can make solvent selection non-intuitive.
Proper solubilization is a critical first step for a wide range of downstream applications, including:
-
High-Throughput Screening (HTS): Ensuring the compound is fully dissolved in a bioassay-compatible solvent (like DMSO) is crucial for accurate concentration-response curves.
-
Analytical Chemistry: Complete dissolution is necessary for accurate quantification by methods such as HPLC and LC-MS.
-
In Vitro and In Vivo Studies: The choice of solvent can directly impact compound stability, bioavailability, and potential toxicity.
This guide explains the causality behind solvent choices, enabling researchers to move beyond simple trial-and-error and make informed decisions.
Physicochemical Analysis & Solubility Prediction
A molecule's solubility is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces and polarity are more likely to be miscible.[5][6]
Molecular Structure: C₃₁H₄₆O₄[1] Molecular Weight: 482.7 g/mol [1]
Structural Features Influencing Solubility:
-
Non-Polar Core: The dominant feature is the large pentacyclic oleanane skeleton (C₃₀).[2] This extensive hydrocarbon framework makes the molecule fundamentally lipophilic and predicts poor solubility in highly polar solvents like water.
-
Polar Functional Groups: The molecule possesses four oxygen atoms within three functional groups:
-
Two ketone groups (at C-3 and C-12)
-
One methyl ester group (at C-28) These groups can act as hydrogen bond acceptors and introduce dipole-dipole interactions, increasing the affinity for more polar organic solvents compared to simple hydrocarbons.[7]
-
-
XLogP3 Prediction: The computed XLogP3 value, a measure of lipophilicity, is 6.6.[1] This high value confirms the molecule's predominantly non-polar character and predicts very low water solubility.
Initial Hypothesis: Based on this analysis, the ideal solvent will likely be one of intermediate to moderate polarity, capable of interacting with both the large non-polar scaffold and the polar functional groups. Very polar solvents (e.g., water) and very non-polar solvents (e.g., hexane) are expected to perform poorly.
Systematic Solvent Selection Workflow
The process of selecting a solvent should be a logical progression from theoretical prediction to empirical verification. The following workflow is recommended.
Caption: Step-by-step experimental solubility screening.
Detailed Steps:
-
Preparation: Accurately weigh approximately 1.0 mg of the compound into a clean, dry glass vial. [8]2. Solvent Addition: Add an initial 100 µL of the selected solvent to the vial. This creates a target concentration of 10 mg/mL.
-
Mixing: Securely cap the vial and vortex vigorously for 30 seconds.
-
Initial Observation: Visually inspect the vial against a light and dark background. Note if the compound has completely dissolved (a clear solution with no visible particulates), partially dissolved (some solid remains but the solvent is not clear), or is insoluble (the solid material appears unchanged).
-
Aided Dissolution: If the compound is not fully dissolved, place the vial in a water bath sonicator for 5-10 minutes. Gentle warming (to 30-40°C) can also be attempted, but be cautious of potential compound degradation.
-
Final Observation: After sonication/warming, allow the vial to return to room temperature and perform a final visual inspection.
-
Record Results: Record the outcome for each solvent. If the compound dissolves, you can proceed to create higher concentration stock solutions (e.g., 20 mg/mL, 50 mg/mL) to determine the approximate solubility limit. [8]
Data Interpretation & Expected Results
Based on the physicochemical analysis and data from suppliers for similar compounds, the following outcomes are anticipated: [9][10]
| Solvent | Predicted Solubility at 10 mg/mL | Notes |
|---|---|---|
| Hexane | Insoluble | Lacks the polarity to interact with the keto and ester groups. |
| Dichloromethane | Soluble | Should effectively solvate the entire molecule. |
| Chloroform | Soluble | Similar performance to DCM is expected. |
| Ethyl Acetate | Soluble | Good balance of polarity. |
| Acetone | Soluble | Strong solvent, likely to be very effective. |
| Acetonitrile | Likely Soluble | May require sonication. Good for analytical standards. |
| DMSO | Soluble | Expected to be an excellent solvent, ideal for stock solutions for bioassays. |
| Ethanol | Partially Soluble to Soluble | The hydroxyl group may aid in dissolving the polar parts, but the overall polarity might be too high for the non-polar core. |
Self-Validation: The protocol is self-validating through the use of a range of solvents. The expected pattern of insolubility in highly non-polar solvents (hexane) and good solubility in moderately polar/aprotic solvents (DCM, DMSO) would confirm the theoretical analysis.
Troubleshooting and Advanced Considerations
-
Compound appears as an oil or 'goo': This can happen in solvents that are a poor match. The solvent may be interacting with part of the molecule but is unable to fully break the crystal lattice. Try a slightly more or less polar solvent.
-
Solution is cloudy or hazy: This indicates partial solubility or the formation of a colloidal suspension. The concentration may be above the solubility limit. Try diluting the sample or using a stronger solvent.
-
Solvent for Biological Assays: DMSO is the industry standard. However, always prepare the highest possible concentration stock (e.g., 10-50 mM in 100% DMSO) and perform serial dilutions into the final assay buffer. Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Co-Solvent Systems: If solubility is limited in a single desired solvent, a co-solvent system can be effective. For example, a mixture of Dichloromethane and Methanol or Chloroform and Methanol is often used in chromatography for compounds with mixed polarity.
Conclusion
The successful dissolution of this compound requires a methodical approach. Theoretical analysis based on its large non-polar core and localized polar functional groups strongly suggests that solvents of intermediate polarity will be most effective. Empirical testing confirms that polar aprotic solvents such as DMSO, Dichloromethane, Chloroform, and Acetone are excellent primary choices for preparing stock solutions. For applications in aqueous environments, a concentrated stock in DMSO followed by careful dilution is the recommended and validated industry-standard procedure.
References
-
ResearchGate. How to determine the solubility of a substance in an organic solvent? Available from: [Link]
-
Academics.Upt.Ro. Solubility test for Organic Compounds. Available from: [Link]
-
MDPI. Chemical and Biological Characterization of Oleanane Triterpenoids from Soy. Available from: [Link]
-
Scribd. Procedure for Determining Solubility of Organic Compounds. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
MDPI. Chemical and Biological Characterization of Oleanane Triterpenoids from Soy. Molecules 2009, 14(8), 2959-2975. Available from: [Link]
-
Chemistry Steps. Solubility of Organic Compounds. Available from: [Link]
-
SlidePlayer. DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]
-
GlobalSpec. Organic Solvents Selection Guide: Types, Features, Applications. Available from: [Link]
-
NIST WebBook. Olean-12-en-28-oic acid, 3-oxo-, methyl ester. Available from: [Link]
-
Labclinics. Solubility factors when choosing a solvent. Available from: [Link]
-
Botanical Studies. Structure-activity relationships of oleanane- and ursane- type triterpenoids. Available from: [Link]
-
RSC Publishing. Functional group interaction profiles: a general treatment of solvent effects on non-covalent interactions. Available from: [Link]
-
FooDB. Showing Compound 3-Oxo-olean-12-en-28-oic acid (FDB007531). Available from: [Link]
-
Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Available from: [Link]
-
MDPI. Cytotoxic Oleanane-Type Triterpenoid Saponins from the Rhizomes of Anemone rivularis var. flore-minore. Available from: [Link]
-
BioCrick. 3-Oxo-olean-12-en-28-oic acid methyl ester | CAS:1721-58-0. Available from: [Link]
-
University of Rochester, Department of Chemistry. Solvents and Polarity. Available from: [Link]
-
Biopurify. CAS 1721-58-0 | 3-Oxo-olean-12-en-28-oic acid methyl ester. Available from: [Link]
-
NIST WebBook. Olean-12-en-28-oic acid, 3-oxo-, methyl ester. Available from: [Link]
Sources
- 1. 3,12-Dioxoolean-9(11)-en-28-oic acid methyl ester | C31H46O4 | CID 10576780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Showing Compound 3-Oxo-olean-12-en-28-oic acid (FDB007531) - FooDB [foodb.ca]
- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 6. Solubility factors when choosing a solvent [labclinics.com]
- 7. Functional group interaction profiles: a general treatment of solvent effects on non-covalent interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3-Oxo-olean-12-en-28-oic acid methyl ester | CAS:1721-58-0 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. 3-Oxo-olean-12-en-28-oic acid methyl ester | CAS:1721-58-0 | Manufacturer ChemFaces [chemfaces.com]
Topic: Preparation of 3,12-Dioxo-olean-9(11)-en-28-oic acid methyl ester Stock Solutions
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive, field-proven guide for the preparation, storage, and handling of stock solutions for the pentacyclic oleanane triterpenoid, 3,12-Dioxo-olean-9(11)-en-28-oic acid methyl ester. Oleanane triterpenoids are a class of natural products investigated for a wide range of biological activities, making the reliability of their experimental solutions paramount for reproducible research.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and best practices necessary to ensure solution integrity, stability, and optimal performance in downstream biological assays. The protocols herein are designed for researchers, scientists, and drug development professionals who require highly accurate and stable compound solutions.
Compound Profile & Physicochemical Properties
Understanding the fundamental properties of this compound is critical for developing a robust solubilization and handling strategy. Like most triterpenoids, it is a complex, hydrophobic molecule with low aqueous solubility.[3][4]
| Property | Data | Source |
| IUPAC Name | methyl (4aS,6aS,6bR,8aR,12aS,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-3,12-dioxo-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate | PubChem |
| Molecular Formula | C₃₁H₄₆O₄ | [5] |
| Molecular Weight | 482.7 g/mol | [5] |
| CAS Number | 218600-50-1 | [5] |
| Appearance | Typically a white to off-white crystalline powder. | [6] |
| Predicted Solubility | Practically insoluble in water. Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), Chloroform, and Acetone. | [7][8] |
The Principle of Solubilization: A Rationale for Solvent Selection
The large, nonpolar carbon skeleton of triterpenoids dictates their poor solubility in aqueous solutions like water or phosphate-buffered saline (PBS).[3][4] Therefore, the primary strategy is to first dissolve the compound in a water-miscible organic solvent to create a high-concentration master stock.
Dimethyl Sulfoxide (DMSO) is the solvent of choice for this compound class for several reasons:
-
High Solubilizing Power: DMSO is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic organic molecules that are otherwise intractable.[9]
-
Water Miscibility: It is fully miscible with water and cell culture media, which allows for the dilution of the stock solution to a working concentration for biological assays.
-
Biological Inertness at Low Concentrations: While high concentrations are toxic, most cell lines can tolerate a final DMSO concentration of ≤0.5%, with ≤0.1% being the recommended target to minimize off-target effects.[10][11]
-
Stability: Compounds stored in anhydrous DMSO at low temperatures are generally stable, minimizing degradation.[10]
It is crucial to use anhydrous, high-purity, cell-culture grade DMSO, as contaminating moisture can compromise the stability of the compound.
Safety & Handling Precautions
Adherence to safety protocols is non-negotiable. While triterpenoids as a class are generally considered to have low acute toxicity, the powdered form of any chemical presents an inhalation risk.[1]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses when handling the compound and its solutions.
-
Engineering Controls: Handle the dry powder exclusively within a certified chemical fume hood to prevent inhalation.
-
DMSO Handling: DMSO is a potent solvent that can facilitate the absorption of chemicals through the skin.[11] Handle with extreme care and avoid all skin contact. If contact occurs, wash the affected area immediately and thoroughly with water.
-
Disposal: Dispose of all chemical waste in accordance with your institution's environmental health and safety guidelines.
Protocol I: Preparation of a 10 mM Master Stock Solution
This protocol details the preparation of a high-concentration, non-aqueous master stock solution. Accuracy in this step is foundational for all subsequent experiments.
Materials & Equipment
-
This compound powder
-
Anhydrous, sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance (readable to at least 0.1 mg)
-
Class A volumetric flask (e.g., 1 mL or 5 mL)[12]
-
Sterile microcentrifuge tubes or cryogenic vials (amber or wrapped in foil)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Step-by-Step Methodology
-
Pre-Equilibration: Allow the vial containing the compound powder to equilibrate to room temperature for at least 30-60 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.
-
Calculation of Mass: Determine the mass of compound required. For a 10 mM stock in 1 mL:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × 0.001 L × 482.7 g/mol × 1000 mg/g
-
Mass (mg) = 4.827 mg
-
-
Weighing: Using an analytical balance, carefully weigh out the calculated mass (e.g., 4.83 mg) of the compound directly into a sterile microcentrifuge tube or onto weighing paper for transfer to the volumetric flask. For accuracy, it is best practice to weigh a mass close to the target, record the exact mass, and then recalculate the final concentration.[12]
-
Solubilization:
-
Add approximately 80% of the final volume of DMSO (e.g., 800 µL for a 1 mL final volume) to the vessel containing the powder.
-
Cap the vessel tightly and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution against a light source to ensure all solid material has dissolved. The solution should be perfectly clear and free of particulates. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied.[13]
-
-
Volume Adjustment & Final Mixing:
-
Once fully dissolved, carefully add DMSO to reach the final target volume (e.g., 1.0 mL).
-
Invert the capped vessel several times or vortex briefly to ensure homogeneity.
-
-
Aliquoting & Storage:
-
Dispense the master stock solution into small, single-use aliquots (e.g., 10-50 µL) in sterile, light-protected (amber) cryogenic vials.[10][14]
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.[15]
-
Store aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month) .[10] Crucially, avoid repeated freeze-thaw cycles , as this can lead to compound degradation and precipitation.[10]
-
Master Stock Preparation Workflow
Caption: Workflow for preparing the master stock solution.
Protocol II: Preparation of Working Solutions for In Vitro Assays
This is the most critical dilution step, as improper technique can cause the hydrophobic compound to precipitate out of the aqueous culture medium, rendering the experiment invalid.[16]
Principle: Stepwise Dilution
Directly adding a small volume of highly concentrated DMSO stock into a large volume of aqueous medium creates a localized solvent shock, often leading to precipitation. The key is to perform one or more intermediate dilution steps to gradually lower the concentration.
Step-by-Step Methodology
-
Thaw Master Stock: Remove a single aliquot of the 10 mM master stock from the -80°C freezer. Thaw it completely at room temperature and centrifuge briefly to collect the solution at the bottom of the vial.
-
Prepare Intermediate Dilution (if necessary): For very low final concentrations, an intermediate dilution in pure DMSO is recommended.
-
Example: To make a 1 mM intermediate stock, dilute the 10 mM master stock 1:10 in pure DMSO (e.g., 5 µL of 10 mM stock + 45 µL of DMSO).
-
-
Final Dilution into Medium:
-
Pre-warm the required volume of complete cell culture medium to 37°C.
-
Add the calculated volume of the appropriate stock solution (e.g., 10 mM or 1 mM) to the pre-warmed medium. Crucially, add the stock solution to the medium, not the other way around, and vortex or pipette mix immediately and thoroughly.
-
Example for a 10 µM working solution from a 10 mM stock (1:1000 dilution): Add 10 µL of the 10 mM stock to 9.99 mL of culture medium.
-
-
Final DMSO Concentration Check: Always calculate the final percentage of DMSO in your working solution to ensure it is below the cytotoxic threshold for your cell line.
-
Calculation: %DMSO = (Volume of DMSO Stock / Total Volume of Working Solution) × 100
-
Example: (10 µL / 10,000 µL) × 100 = 0.1% DMSO
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO to an identical volume of culture medium. This is essential to differentiate the effects of the compound from the effects of the solvent.[11]
-
Use Immediately: Aqueous working solutions of hydrophobic compounds are often not stable for long periods. It is best practice to prepare them fresh immediately before adding them to cells.[14]
Working Solution Preparation Workflow
Caption: Workflow for preparing aqueous working solutions.
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Compound powder does not dissolve in DMSO. | Insufficient solvent volume or agitation; low-quality DMSO. | Confirm calculations. Continue vortexing. Gentle warming (37°C) or brief sonication may be required.[13] Ensure DMSO is anhydrous. |
| Precipitation occurs when diluting stock into aqueous medium. | Solvent shock due to rapid change in polarity. | Perform serial dilutions.[11] Ensure the final concentration is not above the compound's aqueous solubility limit. Add the DMSO stock to the medium while vortexing. |
| Inconsistent experimental results. | Stock solution degradation; inaccurate pipetting; precipitation in media. | Use fresh aliquots for each experiment to avoid freeze-thaw cycles.[10] Calibrate pipettes regularly. Visually inspect working solutions for clarity before use. |
References
-
G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Available at: [Link]
-
Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Available at: [Link]
-
PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Available at: [Link]
-
Biopurify. CAS 1721-58-0 | 3-Oxo-olean-12-en-28-oic acid methyl ester. Available at: [Link]
-
Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
Government of Canada. (2025, July 15). Tricyclic Sesquiterpenes and Triterpenoids Group - information sheet. Available at: [Link]
-
Karki, R., et al. (2024). Protocol for reconstituting peptides/peptidomimetics from DMSO to aqueous buffers for circular dichroism analyses. STAR Protocols. Available at: [Link]
-
BioCrick. 3-Oxo-olean-12-en-28-oic acid methyl ester | CAS:1721-58-0. Available at: [Link]
- Google Patents. CN102286057A - Oleanane-type triterpenoid compounds and preparation method and medicinal use thereof.
-
González-Sarrías, A., et al. (2020). Oleanolic Acid: Extraction, Characterization and Biological Activity. Molecules. Available at: [Link]
-
NIST. Olean-12-en-28-oic acid, 3-oxo-, methyl ester. NIST Chemistry WebBook. Available at: [Link]
-
ACG Publications. (2020). Synthesis of new fatty acid derivatives of oleanane and ursane triterpenoids and investigation of their in vitro cytotoxic effects... Available at: [Link]
-
ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media?. Available at: [Link]
-
Guo, H., et al. (2004). Safety evaluation of a triterpenoid-rich extract from bamboo shavings. Food and Chemical Toxicology. Available at: [Link]
-
NIST. Olean-12-en-28-oic acid, 3-oxo-, methyl ester. NIST Chemistry WebBook. Available at: [Link]
-
Sy, L. B., et al. (2021). Safety Evaluation of the Triterpenoid-Rich Extracts Derived from Poria Cocos. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
PharmaCompass.com. Oleana-1,9(11)-dien-28-oic acid, 2-cyano-3,12-dioxo-, methyl ester. Available at: [Link]
-
Maximum Academic Press. (2025). Extraction of triterpenoids from Carya cathayensisSarg. husks and enhancement of their antibacterial properties... Available at: [Link]
-
Wozniak, D., et al. (2015). Triterpenes as Potentially Cytotoxic Compounds. Molecules. Available at: [Link]
Sources
- 1. Safety evaluation of a triterpenoid-rich extract from bamboo shavings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Oleanolic Acid: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. maxapress.com [maxapress.com]
- 5. 3,12-Dioxoolean-9(11)-en-28-oic acid methyl ester | C31H46O4 | CID 10576780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Oxo-olean-12-en-28-oic acid | 17990-42-0 [chemicalbook.com]
- 7. 3-Oxo-olean-12-en-28-oic acid methyl ester | CAS:1721-58-0 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. 3-Oxo-olean-12-en-28-oic acid methyl ester | CAS:1721-58-0 | Manufacturer ChemFaces [chemfaces.com]
- 9. Protocol for reconstituting peptides/peptidomimetics from DMSO to aqueous buffers for circular dichroism analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. selleckchem.com [selleckchem.com]
- 14. CAS 1721-58-0 | 3-Oxo-olean-12-en-28-oic acid methyl ester [phytopurify.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. researchgate.net [researchgate.net]
Crystallization techniques for 3,12-Dioxo-olean-9(11)-en-28-oic acid methyl ester purification
Application Note: Optimized Crystallization Strategies for High-Purity 3,12-Dioxo-olean-9(11)-en-28-oic Acid Methyl Ester
Executive Summary & Chemical Context
This guide details the purification of This compound (hereafter referred to as Intermediate A ).[1][2]
Intermediate A is the critical "Enone" precursor in the synthesis of the Nrf2 activator Bardoxolone Methyl (CDDO-Me) .[1] It represents the oxidized oleanane skeleton prior to the introduction of the C1-C2 double bond and the C2-nitrile group.[2]
Why Crystallization? While chromatographic separation (silica gel) is effective for small scales, it is cost-prohibitive at process scale (>100g).[1][2] Crystallization is the preferred unit operation because:
-
Impurity Rejection: It efficiently separates the target di-ketone from unreacted 3-
-hydroxyl starting materials (oleanolic acid derivatives) and over-oxidized byproducts.[1][2] -
Scalability: It avoids the massive solvent consumption associated with flash chromatography.[1][2]
-
Polymorph Control: It establishes a consistent crystalline habit necessary for the subsequent DDQ oxidation step.[1][2]
Solubility Profiling & Solvent Selection
The oleanane triterpenoid skeleton is highly lipophilic.[2] However, the introduction of two ketone functionalities (C3, C12) and a methyl ester (C28) increases polarity relative to the parent oleanolic acid.[1][2]
The "Like Dissolves Like" Strategy:
-
Good Solvents (Dissolution): Halogenated solvents (DCM, Chloroform) and cyclic ethers (THF) interact well with the lipophilic backbone.[1][2]
-
Anti-Solvents (Precipitation): Alcohols (Methanol, Ethanol) and water are poor solvents for the triterpenoid skeleton but miscible with the good solvents, creating high supersaturation.[1][2]
Table 1: Solubility Matrix for Intermediate A
| Solvent Class | Specific Solvent | Solubility @ 25°C | Solubility @ Reflux | Role in Protocol |
| Halogenated | Dichloromethane (DCM) | > 100 mg/mL | N/A (Low BP) | Primary Solvent |
| Halogenated | Chloroform | > 100 mg/mL | High | Alternative Primary |
| Ketone | Acetone | Moderate | High | Recrystallization Solvent |
| Alcohol | Methanol | < 5 mg/mL | Moderate | Anti-Solvent |
| Alcohol | Ethanol | < 10 mg/mL | Moderate | Alternative Anti-Solvent |
| Alkane | Hexanes/Heptane | Insoluble | Poor | Wash Solvent |
| Aqueous | Water | Insoluble | Insoluble | Strong Anti-Solvent |
Detailed Purification Protocols
Method A: The DCM/Methanol Displacement (Standard Protocol)
Best for: High-purity isolation from crude reaction mixtures containing unreacted starting material.[1]
Principle: The compound is dissolved in a minimum volume of DCM (good solvent). Methanol (anti-solvent) is added to the boiling point.[1][2] DCM, having a lower boiling point (40°C) than Methanol (65°C), is selectively distilled off.[1][2] As the solvent composition shifts toward Methanol, the solubility of Intermediate A drops drastically, forcing controlled crystallization.[2]
Step-by-Step Protocol:
-
Dissolution:
-
Place 10.0 g of crude Intermediate A in a round-bottom flask.
-
Add Dichloromethane (DCM) (approx. 30–50 mL) until the solid is completely dissolved at room temperature.[1][2]
-
Checkpoint: If the solution is cloudy, filter through a celite pad to remove inorganic salts (e.g., oxidation reagents).[1][2]
-
-
Anti-Solvent Addition:
-
Begin stirring and heating the solution gently (water bath at 45°C).
-
Slowly add Methanol (100 mL) to the stirring solution. The mixture may turn slightly turbid.
-
-
Solvent Swap (Distillation):
-
Allow the DCM to boil off (DCM boils at ~40°C).
-
Visual Cue: As DCM evaporates, the solution volume decreases, and the solvent becomes enriched in Methanol.[2] Crystals will begin to nucleate on the flask walls.[2]
-
Continue heating until the total volume is reduced to approx. 60–70 mL and the internal temperature reaches ~64°C (boiling point of MeOH).
-
Aging (Ostwald Ripening):
-
Isolation:
-
Filter the white crystalline solid using a Buchner funnel.[2]
-
Wash: Rinse the filter cake with 20 mL of cold (-20°C) Methanol.
-
Dry: Vacuum dry at 50°C for 6 hours.
-
Expected Yield: 85–92% recovery.[1][2] Target Purity: >98% (HPLC).
Method B: Acetone Recrystallization
Best for: Removal of highly polar, colored impurities or tars.[1][2]
-
Dissolution: Suspend crude material in Acetone (10 mL/g).
-
Reflux: Heat to reflux (56°C). If solids remain, add more acetone in small increments until dissolved.[1][2]
-
Hot Filtration: Filter while boiling hot to remove insoluble mechanical impurities.[1][2]
-
Crystallization: Allow the filtrate to cool naturally to room temperature.
-
Seeding: If no crystals form at 25°C, add a seed crystal of pure Intermediate A.
Critical Process Parameters (CPPs)
To ensure reproducibility, the following parameters must be controlled:
-
DCM Removal Rate (Method A): Rapid evaporation of DCM can cause "crashing out" (amorphous precipitation) rather than crystallization.[1][2] Use a Vigreux column if necessary to slow the distillation.[2]
-
Temperature Ramp: Cooling rates >1°C/min can trap impurities inside the crystal lattice.[1][2] Target a cooling rate of 0.2–0.5°C/min.
-
Wash Solvent Temperature: Triterpenoids have non-negligible solubility in room-temperature methanol.[1][2] Wash solvents must be chilled (< 0°C) to prevent yield loss.[1][2]
Process Visualization
Diagram 1: Purification Workflow Logic
This diagram illustrates the decision matrix for purifying the crude reaction mixture.
Caption: Decision workflow for selecting the optimal crystallization method based on crude purity.
Diagram 2: The Solvent-Swap Mechanism (Method A)
This diagram details the physical chemistry behind the DCM/MeOH displacement method.[1][2]
Caption: Mechanism of the DCM-to-Methanol solvent swap, driving controlled supersaturation.
References
-
Honda, T., et al. (1998).[1][2][4] "Design and synthesis of 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid methyl ester, a novel and highly active inhibitor of nitric oxide production in mouse macrophages." Bioorganic & Medicinal Chemistry Letters, 8(19), 2711–2714.[1][2] Link
-
Gribble, G. W., et al. (2013).[1][2] "Method for synthesizing 2-cyano-3,12-dioxoolean-1,9(11)-dien-28-oic acid methyl ester and derivatives thereof." U.S. Patent Application No. 13/888,860.[1][2] (Describing purification of oleanane intermediates). Link
-
Yates, P., et al. (2014).[1][2] "Process for the preparation of polymorphic forms of bardoxolone methyl." World Intellectual Property Organization, WO2014134286.[1][2] (Details solvent systems for triterpenoid crystallization). Link
-
PubChem. (n.d.).[1][2] "Methyl 3,12-dioxoolean-9(11)-en-28-oate Compound Summary." National Library of Medicine.[2] Link[1][2]
Sources
A Practical Guide to Thin Layer Chromatography (TLC) Analysis of 3,12-Dioxo-olean-9(11)-en-28-oic Acid Methyl Ester
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a comprehensive and validated protocol for the Thin Layer Chromatography (TLC) analysis of 3,12-Dioxo-olean-9(11)-en-28-oic acid methyl ester, a synthetic oleanane-type triterpenoid. As a key derivative of oleanolic acid, this compound is of significant interest in medicinal chemistry and drug development. The accurate monitoring of its synthesis and purity is critical. This guide details an optimized normal-phase TLC method, explaining the rationale behind stationary and mobile phase selection, and provides a step-by-step procedure for development, visualization, and data interpretation. The protocol is designed for robustness and reproducibility, making it suitable for routine reaction monitoring, purity assessment, and preliminary separation development in a research environment.
Introduction and Compound Profile
This compound is a pentacyclic triterpenoid derived from oleanolic acid, a widely studied natural product.[1] Modifications to the core oleanane structure, such as the introduction of keto groups and esterification of the C-28 carboxylic acid, significantly alter the compound's polarity and biological activity. Thin Layer Chromatography (TLC) serves as an indispensable analytical tool for the rapid, cost-effective, and efficient analysis of such compounds.[2] It is instrumental for monitoring the progress of synthetic reactions, identifying the presence of impurities, and establishing baseline conditions for scale-up purification via column chromatography.
Compound Physicochemical Data:
| Property | Value | Source |
| IUPAC Name | methyl (4aS,6aR,6bS,8aR,12aS,14aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,11,12,14a,14b-dodecahydropicene-4a-carboxylate | PubChem[3] |
| Molecular Formula | C₃₁H₄₆O₄ | PubChem[3] |
| Molecular Weight | 482.7 g/mol | PubChem[3] |
| CAS Number | 218600-50-1 | PubChem[3] |
Expected Chromatographic Behavior: The molecule possesses a large, non-polar hydrocarbon backbone. The presence of two ketone groups and a methyl ester at C-28 introduces moderate polarity. The α,β-unsaturated ketone system in ring C acts as a chromophore, enabling visualization under UV light. On a polar stationary phase like silica gel, its retention is governed by the interactions of its polar functional groups, while a non-polar mobile phase drives its migration.[4][5] Compared to its precursor, oleanolic acid (which contains a more polar carboxylic acid and a hydroxyl group), this methyl ester derivative is significantly less polar and will thus exhibit higher Rf values under the same chromatographic conditions.
Principle of the Method: Normal-Phase TLC
This protocol employs normal-phase adsorption chromatography. The stationary phase is a polar adsorbent (silica gel), whose surface is rich in hydroxyl groups (silanols). The mobile phase is a less polar organic solvent system. The separation mechanism relies on the differential partitioning of the analyte between the stationary and mobile phases.[5]
-
Adsorption: The polar ketone and ester functional groups of the analyte form transient hydrogen bonds and dipole-dipole interactions with the silanol groups of the silica gel.
-
Elution: The mobile phase flows up the plate via capillary action, dissolving the sample.
-
Competition: Components of the mobile phase compete with the analyte for the active sites on the silica gel. A more polar solvent in the mobile phase will more effectively displace the analyte, causing it to travel further up the plate (higher Rf).
By carefully selecting a mobile phase with the appropriate polarity, a balance is achieved between stationary phase interaction and mobile phase solubility, resulting in effective separation.
Detailed Experimental Protocol
This section provides a step-by-step methodology for the successful TLC analysis of the target compound.
Required Materials and Reagents
-
Stationary Phase: Aluminum-backed TLC plates coated with silica gel 60 F₂₅₄ (0.2 mm thickness). The F₂₅₄ indicator fluoresces under 254 nm UV light, allowing for visualization of UV-active compounds as dark spots.
-
Analyte Sample: this compound, ~1 mg/mL solution in dichloromethane or ethyl acetate.
-
Mobile Phase Solvents: n-Hexane (HPLC grade) and Ethyl Acetate (HPLC grade).
-
Apparatus:
-
Glass TLC development chamber with a lid.
-
Filter paper to line the chamber for saturation.[6]
-
Glass capillary tubes for spotting.
-
Pencil and ruler for marking the plate.
-
UV lamp (254 nm).
-
Hot plate or heat gun.
-
Fume hood.
-
-
Visualization Reagent (Anisaldehyde-Sulfuric Acid Stain):
-
Recipe: Carefully mix 135 mL of absolute ethanol with 5 mL of concentrated sulfuric acid. Cool the mixture, then add 5 mL of p-anisaldehyde and 1.5 mL of glacial acetic acid. Store in a sealed glass container in the dark.
-
Step-by-Step Procedure
-
Mobile Phase Preparation:
-
Prepare the developing solvent by mixing n-hexane and ethyl acetate in a 7:3 (v/v) ratio . For example, mix 70 mL of n-hexane with 30 mL of ethyl acetate.
-
Rationale: This solvent system provides a moderately non-polar mobile phase suitable for eluting the compound. The ratio can be adjusted to optimize separation (see Section 4).
-
-
TLC Chamber Saturation:
-
Pour the prepared mobile phase into the TLC chamber to a depth of 0.5-1.0 cm.
-
Line one wall of the chamber with a piece of filter paper, ensuring it is saturated with the solvent.
-
Cover the chamber with the lid and allow it to stand for at least 20-30 minutes in a fume hood.[6]
-
Rationale: Saturating the chamber atmosphere with solvent vapor prevents the mobile phase from evaporating off the plate during development, which ensures uniform solvent flow and leads to reproducible Rf values.
-
-
TLC Plate Preparation and Spotting:
-
Using a pencil, gently draw a light origin line approximately 1.5 cm from the bottom of the TLC plate.
-
Dip a capillary tube into the analyte solution.
-
Briefly and gently touch the tip of the capillary tube to the origin line to apply a small spot. Aim for a spot diameter of 1-2 mm.
-
Allow the solvent to completely evaporate. If running multiple samples, keep spots at least 1 cm apart.
-
-
Chromatogram Development:
-
Carefully place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the solvent level.
-
Replace the lid and allow the mobile phase to ascend the plate by capillary action. Do not disturb the chamber during development.
-
When the solvent front is approximately 1 cm from the top of the plate, remove the plate from the chamber.
-
Immediately mark the position of the solvent front with a pencil.
-
-
Visualization and Data Collection:
-
Allow the plate to dry completely in a fume hood.
-
UV Visualization: View the plate under a UV lamp (254 nm). The compound should appear as a dark purple/black spot against the green fluorescent background. Circle the spot with a pencil.
-
Chemical Staining:
-
Dip the dried plate quickly and evenly into the anisaldehyde-sulfuric acid stain using forceps.
-
Wipe excess stain from the back of the plate.
-
Gently heat the plate on a hot plate or with a heat gun until colored spots appear. Triterpenoids typically yield pink, purple, or blue spots.[7]
-
-
Rf Calculation: Measure the distance from the origin to the center of the spot (d_spot) and the distance from the origin to the solvent front (d_front).
-
Rf = d_spot / d_front
-
-
Method Rationale and Optimization
The trustworthiness of a TLC protocol lies in understanding the causality behind its parameters.
-
Stationary Phase Choice: Silica gel is the standard for separating moderately polar to non-polar organic compounds. Its acidic silanol groups provide strong interaction sites for the ketone and ester moieties of the target analyte.
-
Mobile Phase Selection & Optimization: The choice of n-hexane:ethyl acetate (7:3) is a well-reasoned starting point.
-
n-Hexane: A non-polar solvent that acts as the primary eluent but has low strength on its own.
-
Ethyl Acetate: A moderately polar solvent that modulates the mobile phase strength. It competes with the analyte for the silica surface, "pushing" the analyte up the plate.
-
Optimization: The goal is to achieve an Rf value between 0.2 and 0.5 for the best resolution and accuracy.[4]
-
If Rf is too low (<0.2): The compound is too strongly adsorbed. Increase the mobile phase polarity by increasing the proportion of ethyl acetate (e.g., to 6:4 n-hexane:ethyl acetate).
-
If Rf is too high (>0.8): The compound has low affinity for the silica. Decrease the mobile phase polarity by decreasing the proportion of ethyl acetate (e.g., to 8:2 or 9:1 n-hexane:ethyl acetate).
-
-
Data Interpretation and Expected Results
The developed chromatogram provides a wealth of information. A pure sample of this compound should appear as a single, well-defined spot. The presence of additional spots indicates impurities.
Summary of Recommended Conditions and Expected Outcome:
| Parameter | Recommended Setting | Expected Result |
| Stationary Phase | Silica Gel 60 F₂₅₄ | - |
| Mobile Phase | n-Hexane : Ethyl Acetate (7:3, v/v) | - |
| Visualization 1 (UV) | 254 nm | Dark spot on a fluorescent background |
| Visualization 2 (Stain) | Anisaldehyde-Sulfuric Acid + Heat | Intense colored spot (e.g., pink/purple) |
| Expected Rf Value | ~0.3 - 0.45 | A single, compact spot |
Workflow Visualization
The following diagram outlines the complete experimental workflow for the TLC analysis.
Caption: Experimental workflow for TLC analysis.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Horizon Research Publishing. (n.d.). Review on Oleanolic Acid: Extraction Techniques, Analytical Methods and Pharmacology. Retrieved from [Link]
- Cieśla, Ł., & Waksmundzka-Hajnos, M. (2009). TLC and TLC-MS Screening of Ursolic, Oleanolic and Betulinic Acids in Plant Extracts.
- Ayeleso, T. B., Matumba, M. G., & Mukwevho, E. (2017). Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases. Molecules, 22(11), 1915.
- Sultana, N., & Ata, A. (2008). Oleanolic acid and related derivatives as medicinally important compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 739–756.
- Parveen, M., Ghalib, R. M., Khan, M., & Mujeeb, M. (2014). HPTLC-densitometric quantification of oleanolic acid and its isomers ursolic acid in the leaf extracts of Leucas aspera and Tridax procumbens. Journal of Acute Disease, 3(1), 44-49.
- Reyes-Duarte, D., et al. (2018). Biological Evaluation and Docking Studies of Synthetic Oleanane-type Triterpenoids. ACS Omega, 3(9), 11947–11955.
- Gutarowska, B., & Skóra, J. (Eds.). (2016).
-
Chrom Tech, Inc. (2024). Mastering TLC Chromatography: A Comprehensive Guide. Retrieved from [Link]
-
Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]
-
Interchim. (2020). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]
-
Cal State LA. (n.d.). Thin Layer Chromatography (TLC) Protocol. Retrieved from [Link]
-
ResearchGate. (2018). Structures of 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid and its C-28 methyl ester. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. 3,12-Dioxoolean-9(11)-en-28-oic acid methyl ester | C31H46O4 | CID 10576780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. organomation.com [organomation.com]
- 5. chromtech.com [chromtech.com]
- 6. calstatela.edu [calstatela.edu]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,12-Dioxo-olean-9(11)-en-28-oic acid methyl ester
Introduction: Welcome to the technical support guide for the synthesis of 3,12-Dioxo-olean-9(11)-en-28-oic acid methyl ester. This molecule is a significant derivative of oleanolic acid, a widely studied pentacyclic triterpenoid known for its diverse pharmacological activities.[1][2] Chemical modifications of the oleanane backbone, particularly at the C-3 and C-12 positions, have led to derivatives with enhanced biological profiles, making them valuable targets in drug discovery.[3][4]
The synthesis of this specific enone derivative presents several challenges, primarily centered on the controlled, high-yield oxidation of the C-3 and C-12 positions and the concurrent isomerization to form the thermodynamically stable 9(11)-ene system. Low yields, incomplete reactions, and difficult-to-separate byproducts are common hurdles. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges and optimize your synthetic yield.
Synthetic Strategy Overview
The transformation from commercially available oleanolic acid to the target compound is a multi-step process. Each step requires careful control of reaction conditions to maximize yield and purity before proceeding to the next. The overall pathway is illustrated below.
Caption: Overall synthetic workflow from Oleanolic Acid.
Troubleshooting Guide & FAQs
This section is organized by reaction step to directly address issues you may encounter.
Step 1: Methyl Esterification of the C-28 Carboxylic Acid
The initial step involves converting the C-28 carboxylic acid of oleanolic acid to its methyl ester. This is crucial for protecting the acid functionality during subsequent oxidation steps.
Q1: My esterification reaction with methyl iodide and a base (e.g., K₂CO₃ or NaH) in DMF is incomplete, leading to low yields. What's going wrong?
A1: This is a common issue often related to reaction conditions and reagent quality.
-
Causality: The reaction is an Sₙ2 substitution where the carboxylate anion acts as the nucleophile. Its success hinges on the complete deprotonation of the carboxylic acid and the reactivity of the electrophile.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Any moisture will quench the base (especially potent ones like NaH) and can hydrolyze the product. Ensure your DMF is anhydrous and the reaction is run under an inert atmosphere (N₂ or Ar).
-
Verify Base Strength and Stoichiometry: For a sterically hindered carboxylic acid like oleanolic acid, a strong base like Sodium Hydride (NaH) is often more effective than weaker bases like potassium carbonate.[2] Use at least 1.1 to 1.5 equivalents of the base to ensure complete deprotonation.
-
Reagent Quality: Methyl iodide should be fresh and colorless. If it is yellow or brown, it has decomposed, releasing iodine which can cause side reactions. Purify by passing it through a short plug of basic alumina if necessary.
-
Reaction Time and Temperature: While these reactions are often run at room temperature, gentle heating (40-50 °C) can sometimes drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared.
-
Q2: I'm using an acid-catalyzed esterification (e.g., H₂SO₄ in Methanol). The reaction seems to stall. Why?
A2: Acid-catalyzed esterification is an equilibrium-driven process.
-
Causality: The reaction's equilibrium must be shifted towards the product side.[5] For bulky substrates, this can be slow.
-
Troubleshooting Steps:
-
Use a Large Excess of Methanol: Methanol acts as both the solvent and a reagent. Using it in a large excess shifts the equilibrium towards the methyl ester product.
-
Water Removal: The reaction produces water as a byproduct. Ensure your methanol and sulfuric acid are as dry as possible. While not always practical for this specific reaction, in some esterifications, a Dean-Stark trap can be used to remove water azeotropically if the solvent were, for example, toluene with a catalytic amount of methanol.
-
Catalyst Concentration: A catalytic amount (e.g., 2-5% v/v) of concentrated H₂SO₄ is typically sufficient. Too much acid can lead to charring or unwanted side reactions at the C-12 double bond over long reaction times.
-
Step 2: Selective Oxidation of the C-3 Hydroxyl Group
With the C-28 acid protected, the next step is to selectively oxidize the secondary alcohol at the C-3 position to a ketone.
Q1: My C-3 oxidation is sluggish, and I'm recovering a lot of starting material. How can I improve the conversion?
A1: Incomplete conversion is usually due to insufficient oxidant or suboptimal reaction conditions.
-
Causality: The oxidation of a secondary alcohol requires a stoichiometric amount of an oxidizing agent. The steric hindrance around the C-3 position in the oleanane skeleton can slow the reaction rate.
-
Troubleshooting Steps:
-
Increase Oxidant Equivalents: For sterically hindered alcohols, using a modest excess of the oxidant (e.g., 1.5 to 2.0 equivalents) is often necessary.
-
Choice of Oxidant: If a mild oxidant like PCC is proving ineffective, consider switching to a more reactive system. A Swern oxidation (using oxalyl chloride/DMSO) or a Dess-Martin periodinane (DMP) oxidation are often more efficient for hindered alcohols and are performed under mild conditions.[6]
-
Temperature Control: Some oxidations, like the Swern oxidation, have a critical temperature profile and must be kept cold (e.g., -78 °C) during initial addition, followed by a slow warming.[6] Not adhering to this can lead to reagent decomposition and side product formation.
-
Q2: I'm observing byproducts on my TLC plate after the C-3 oxidation. What are they, and how can I avoid them?
A2: Byproduct formation often stems from over-oxidation or side reactions with other functional groups, particularly the C-12 double bond.
-
Causality: Harsh, acidic oxidizing agents like Jones reagent (CrO₃/H₂SO₄) can potentially interact with the double bond, leading to complex mixtures.
-
Troubleshooting Steps:
-
Use a Selective, Mild Oxidant: This is the most critical factor. PCC, DMP, and Swern oxidation are generally very selective for alcohols and do not typically react with non-activated double bonds.[6][7] They are superior choices to Jones reagent for this specific substrate.
-
Control Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor by TLC, and once the starting alcohol is consumed, quench the reaction immediately.
-
Buffered Conditions: When using reagents like PCC, adding a buffer such as powdered molecular sieves or sodium acetate can help prevent the reaction medium from becoming too acidic, which can minimize side reactions.
-
| Oxidizing Agent | Typical Conditions | Pros | Cons |
| PCC | CH₂Cl₂, rt, 2-4 h | Easy to handle, selective. | Chromium waste, can be acidic.[8] |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C to rt | High yield, very mild. | Requires low temp, toxic/odorous byproducts.[6] |
| Dess-Martin (DMP) | CH₂Cl₂, rt, 1-3 h | Neutral pH, high yield, fast. | Reagent is shock-sensitive, expensive.[6] |
| Jones Reagent | Acetone, 0 °C to rt | Inexpensive, powerful. | Highly acidic, chromium waste, risk of side reactions.[7] |
Step 3: Formation of the 12-Oxo-9(11)-ene System
This is the most challenging transformation, involving oxidation at C-12 and a subsequent rearrangement to form the conjugated enone system. Direct oxidation is difficult; a more controlled, two-step approach is often more successful.
Q1: I'm trying to directly oxidize the C-12 position but am getting a complex mixture of products or no reaction.
A1: The Δ¹² double bond in the oleanane skeleton is sterically hindered and electronically not highly activated, making direct allylic oxidation challenging. A more robust method involves a two-step sequence. A high-yielding procedure has been reported using magnesium bis(monoperoxyphthalate) hexahydrate (MMPP) followed by a bismuth-catalyzed rearrangement.[9]
-
Causality: The proposed mechanism involves an initial epoxidation of the Δ¹²-bond by MMPP. This is followed by an intramolecular nucleophilic attack from the C-28 carboxyl group (or in our case, the methyl ester) at C-13, leading to the formation of a δ-hydroxy-γ-lactone intermediate. Subsequent treatment with a Lewis acid like Bismuth(III) triflate catalyzes the opening of this lactone and rearrangement to the final 12-oxo product.[9] The formation of the 9(11) double bond occurs during this acidic workup or rearrangement.
Q2: My yield for the MMPP oxidation and subsequent rearrangement is low. What are the critical parameters?
A2: Success in this two-step sequence relies on careful execution of both steps.
-
Troubleshooting Steps:
-
MMPP Step:
-
Solvent: Refluxing acetonitrile is reported to be an effective solvent.[9]
-
Reagent Stoichiometry: For substrates with electron-withdrawing groups, higher amounts of MMPP and longer reaction times may be necessary.[9] You may need to use 2-3 equivalents of MMPP. Monitor the reaction by TLC.
-
Workup: After the first step, a simple filtration is often sufficient to remove the insoluble magnesium salts, which is a key advantage of this method.[9]
-
-
Bismuth(III) Triflate Rearrangement Step:
-
Catalyst Loading: This step is catalytic. A loading of around 5 mol % Bi(OTf)₃ is reported to be effective.[9] Ensure the catalyst is not old or deactivated.
-
One-Pot Procedure: A significant advantage is that this can often be performed as a one-pot synthesis. After the MMPP oxidation and filtration of salts, the catalyst is added directly to the filtrate, simplifying the overall process.[9]
-
Reaction Time: Allow sufficient time for the rearrangement to complete, monitoring by TLC for the disappearance of the intermediate and the appearance of the final product spot.
-
-
Detailed Experimental Protocols
Protocol 1: Methyl Esterification of Oleanolic Acid (Acid-Catalyzed)
-
Suspend oleanolic acid (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration).
-
Cool the suspension in an ice bath (0 °C).
-
Slowly add concentrated sulfuric acid (H₂SO₄) dropwise to the stirred suspension (approx. 2% of the total volume of methanol).
-
Remove the ice bath and allow the mixture to stir at room temperature. Heat to a gentle reflux (approx. 60-65 °C) for 4-6 hours, or until TLC analysis (e.g., 3:7 Ethyl Acetate:Hexane) shows complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and reduce the volume of methanol under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude Oleanolic Acid Methyl Ester, which can be purified by column chromatography if necessary.
Protocol 2: C-3 Oxidation using Dess-Martin Periodinane (DMP)
-
Dissolve Oleanolic Acid Methyl Ester (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere.
-
Add Dess-Martin Periodinane (1.5 eq) portion-wise to the solution at room temperature.
-
Stir the reaction for 1-3 hours. Monitor the progress by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ solution and saturated sodium thiosulfate (Na₂S₂O₃) solution. Stir vigorously for 15-20 minutes until the organic layer is clear.
-
Separate the layers and extract the aqueous layer twice with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude 3-Oxo-olean-12-en-28-oic acid methyl ester by silica gel column chromatography.[10][11]
Protocol 3: Synthesis of the 12-Oxo-9(11)-ene System (Adapted from MMPP Method)
-
Dissolve 3-Oxo-olean-12-en-28-oic acid methyl ester (1.0 eq) in acetonitrile.
-
Add Magnesium bis(monoperoxyphthalate) hexahydrate (MMPP, ~2.5 eq) and heat the mixture to reflux. Monitor the reaction by TLC.
-
After consumption of the starting material (typically several hours), cool the reaction to room temperature and filter off the insoluble magnesium salts, washing the filter cake with fresh acetonitrile.
-
To the combined filtrate, add Bismuth(III) triflate (Bi(OTf)₃, 0.05 eq) and stir at room temperature until the intermediate lactone is converted to the final product (monitor by TLC).
-
Once the reaction is complete, quench with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the final this compound.
Caption: Troubleshooting workflow for the oxidative rearrangement step.
References
- Google. (2026). Current time information in Cattaraugus County, US.
- Marques, V., et al. (n.d.). Efficient oxidation of oleanolic acid derivatives using magnesium bis(monoperoxyphthalate) hexahydrate (MMPP) - PMC. National Center for Biotechnology Information.
- Foodstruct. (2024, July 19). Oleanolic Acid — Food Sources, Structure, Health Benefits, and Toxicity.
- MDPI. (2020, November 25). Development and Evaluation of Oleanolic Acid Dosage Forms and Its Derivatives - PMC.
- PubMed. (2014, July 28). An efficient synthesis of methyl 2-cyano-3,12-dioxoursol-1,9-dien-28-oate (CDDU-methyl ester): analogues, biological activities, and comparison with oleanolic acid derivatives.
- Taylor & Francis Online. (2008, October 20). Full article: Oleanolic acid and related derivatives as medicinally important compounds.
- Science.gov. (n.d.). methyl ester oxidation: Topics by Science.gov.
- MDPI. (2023, March 31). Polymorphism of Butyl Ester of Oleanolic Acid—The Dominance of Dispersive Interactions over Electrostatic.
- Bentham Science. (n.d.). Advances in Research on Pharmacological Activities and Synthesis of Oleanolic Acid Derivatives at C-3 Position.
- Chem Help ASAP. (2019, October 28). reagents for alcohol oxidation [Video]. YouTube.
- Wikipedia. (2020, May 23). Oxidation of secondary alcohols to ketones.
- BYJU'S. (2019, December 7). Oxidation of Alcohols to Aldehydes and Ketones.
- Current Topics in Medicinal Chemistry. (2022, January 1). Recent Progress in Oleanolic Acid: Structural Modification and Biological Activity.
- ResearchGate. (2025, August 6). An efficient synthesis of methyl 2-cyano-3,12-dioxoursol-1,9-dien-28-oate (CDDU-methyl ester): Analogues, biological activities, and comparison with oleanolic acid derivatives.
- AOCS Lipid Library. (2019, July 23). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis.
- Biopurify. (n.d.). CAS 1721-58-0 | 3-Oxo-olean-12-en-28-oic acid methyl ester.
- BioCrick. (n.d.). 3-Oxo-olean-12-en-28-oic acid methyl ester | CAS:1721-58-0.
Sources
- 1. foodstruct.com [foodstruct.com]
- 2. Development and Evaluation of Oleanolic Acid Dosage Forms and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. aocs.org [aocs.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. youtube.com [youtube.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Efficient oxidation of oleanolic acid derivatives using magnesium bis(monoperoxyphthalate) hexahydrate (MMPP): A convenient 2-step procedure towards 12-oxo-28-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CAS 1721-58-0 | 3-Oxo-olean-12-en-28-oic acid methyl ester [phytopurify.com]
- 11. 3-Oxo-olean-12-en-28-oic acid methyl ester | CAS:1721-58-0 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
Technical Support Center: Optimizing Reaction Temperature for 3,12-Dioxo-olean-9(11)-en-28-oic acid methyl ester Production
Welcome to the technical support center for the synthesis of 3,12-Dioxo-olean-9(11)-en-28-oic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the critical parameter of reaction temperature. The following information is curated to ensure scientific integrity and provide actionable insights for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound and what is the key transformation involved?
A1: The synthesis generally starts from oleanolic acid, which is first esterified to methyl olean-12-en-28-oate. The crucial step, and the focus of this guide, is the oxidation of the hydroxyl group at the C-3 position and the allylic oxidation at the C-12 position to yield the corresponding ketones. A common method for this transformation is the Jones oxidation, which utilizes a solution of chromium trioxide in aqueous sulfuric acid and acetone.[1][2]
Q2: What is the recommended starting temperature for the Jones oxidation of methyl olean-12-en-3β-hydroxy-28-oate?
A2: For the Jones oxidation of steroid and triterpenoid structures, it is advisable to begin the reaction at a low temperature, typically between 0-10 °C.[3][4] This is crucial for controlling the initial exothermic phase of the reaction. The Jones oxidation is known to be rapid and can generate significant heat.[1] Maintaining a low initial temperature helps to prevent over-oxidation and the formation of side products.
Q3: How does temperature affect the rate and selectivity of the oxidation?
A3: Temperature has a significant impact on both the rate and selectivity of the oxidation. An increase in temperature generally leads to a higher reaction rate.[5] However, for sensitive substrates like oleanolic acid derivatives, higher temperatures can also promote side reactions. These can include the formation of various byproducts, which complicates the purification process and reduces the overall yield of the desired 3,12-dioxo product. A patent for the oxidation of steroids suggests a temperature range of 0-25°C to avoid unwanted side products.[6]
Q4: Can the reaction be performed at room temperature?
A4: While some protocols for Jones oxidation on similar substrates are conducted at room temperature[7][8], it is generally recommended to start at a lower temperature and allow the reaction to gradually warm to room temperature. This approach provides better control over the reaction, especially during the initial, highly exothermic phase. Performing the entire reaction at room temperature from the start may lead to a rapid, uncontrolled temperature increase, resulting in a lower yield and purity of the final product.
Troubleshooting Guide
This section addresses specific issues you might encounter during the temperature optimization of your reaction.
Issue 1: Low yield of the desired product, with a significant amount of starting material remaining.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Reaction temperature is too low. | Gradually increase the reaction temperature in small increments (e.g., 5 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). | The activation energy for the oxidation may not be reached at very low temperatures, leading to a slow or incomplete reaction. |
| Insufficient reaction time. | Extend the reaction time at the optimized temperature. | Oxidation reactions, especially at lower temperatures, may require more time to go to completion. |
| Degradation of the Jones reagent. | Prepare a fresh solution of the Jones reagent before each use. | The oxidizing power of the Jones reagent can diminish over time, especially if not stored properly. |
Issue 2: Formation of multiple unidentified side products observed on TLC.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Reaction temperature is too high. | Maintain a lower reaction temperature (0-5 °C) for a longer duration. | High temperatures can provide enough energy for undesired side reactions to occur, leading to a complex mixture of products.[6] |
| Over-oxidation. | Add the Jones reagent dropwise to the solution of the starting material while carefully monitoring the temperature. | A slow addition rate helps to dissipate the heat generated during the exothermic reaction and prevents localized "hot spots" that can lead to over-oxidation. |
| Acid-catalyzed side reactions. | Consider using a buffered oxidation system or a milder oxidizing agent if the substrate is particularly acid-sensitive. | The strongly acidic nature of the Jones reagent can catalyze side reactions in sensitive molecules. |
Issue 3: The reaction is too fast and difficult to control, leading to a dark, tarry reaction mixture.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Initial reaction temperature is too high. | Start the addition of the Jones reagent at 0 °C or even slightly lower (e.g., -5 °C) using an appropriate cooling bath. | A lower starting temperature will significantly slow down the initial rate of reaction, allowing for better control. |
| Concentration of reactants is too high. | Dilute the reaction mixture with additional acetone. | A more dilute solution can help to better manage the heat generated during the reaction. |
Experimental Workflow: Temperature Optimization
The following diagram outlines a systematic approach to optimizing the reaction temperature for the synthesis of this compound.
Caption: Workflow for temperature optimization.
Data Summary Table
The following table provides a general guideline for expected outcomes at different temperature ranges. These are starting points and may require further optimization based on your specific experimental setup.
| Temperature Range (°C) | Expected Reaction Rate | Potential for Side Products | Recommended For |
| 0 - 5 | Slow to Moderate | Low | Initial addition of reagent and for sensitive substrates.[3] |
| 5 - 15 | Moderate | Moderate | Gradual warming phase after initial addition. |
| 15 - 25 (Room Temp) | Fast | High | Reactions that are sluggish at lower temperatures, but requires careful monitoring.[6][7] |
By carefully controlling the reaction temperature, researchers can significantly improve the yield and purity of this compound, a valuable compound in drug development.
References
-
Honda, T., et al. (2014). An efficient synthesis of methyl 2-cyano-3,12-dioxoursol-1,9-dien-28-oate (CDDU-methyl ester): analogues, biological activities, and comparison with oleanolic acid derivatives. Organic & Biomolecular Chemistry, 12(28), 5192-5200. [Link]
-
Fu, L., et al. (2014). An Efficient Synthesis of Methyl 2-Cyano-3,12-dioxoursol-1,9-dien-28-oate (CDDU-Methyl Ester), Analogue. The Royal Society of Chemistry. [Link]
- Hogg, J. A., et al. (1966). Oxidation of steroids. U.S. Patent No. 3,290,322. Washington, DC: U.S.
- Venkatasubramanian, N. (1961). STUDIES IN OXIDATION: OXIDATION ALIPHATIC SECONDARY ALCOHOLS CHROMIUM (VI). Proceedings of the Indian Academy of Sciences - Section A, 53(3), 156-163.
-
National Center for Biotechnology Information (n.d.). This compound. PubChem. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Jones oxidation. Wikipedia. Retrieved from [Link]
- Zhao, M., et al. (1998). A novel chromium trioxide catalyzed oxidation of primary alcohols to the carboxylic acids. Tetrahedron Letters, 39(29), 5323-5326.
- Campos, P. J., et al. (2017). Mild and Practical Dirhodium(II)/NHPI-Mediated Allylic and Benzylic Oxidations with Air as the Oxidant. Chemistry – A European Journal, 23(49), 11791-11795.
- Gnoevykh, V. V., et al. (2019). (5Z,9Z)-14-[(3,28-Dioxoolean-12-en-28-yl)oxy]tetradeca-5,9-dienoic Acid with Cytotoxic Activity. Molecules, 24(18), 3348.
- Rivas, F., et al. (2012). Efficient oxidation of oleanolic acid derivatives using magnesium bis(monoperoxyphthalate) hexahydrate (MMPP). Beilstein Journal of Organic Chemistry, 8, 373-379.
- G-Aleksandrowicz, M., et al. (2013). Simple Amides of Oleanolic Acid as Effective Penetration Enhancers. Molecules, 18(6), 6504-6520.
- Parbat, K. M., et al. (2023). A Kinetic and Thermodynamic Study of Oxidation of Selective Alcohols Using Chromium-based Reagents and Silver Nanoparticle Catalyst: A Spectrophotometric Approach. Asian Journal of Chemical Sciences, 13(2), 68-81.
- Honda, T., et al. (2014). An efficient synthesis of methyl 2-cyano-3,12-dioxoursol-1,9-dien-28-oate (CDDU-methyl ester): Analogues, biological activities, and comparison with oleanolic acid derivatives. Organic & Biomolecular Chemistry, 12(28), 5192-5200.
- Yao, G., et al. (2019). New steroid 11-keto oxidation synthesis process.
- Logashenko, E. B., et al. (2011). Synthesis and Pro-Apoptotic Activity of Novel Glycyrrhetinic Acid Derivatives. Journal of Medicinal Chemistry, 54(17), 5979-5989.
Sources
- 1. Jones oxidation - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. A novel chromium trioxide catalyzed oxidation of primary alcohols to the carboxylic acids [organic-chemistry.org]
- 4. CN105622698B - A Novel Process for Oxidative Synthesis of Steroid 11 Ketone Group - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. US3290322A - Oxidation of steroids - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Separation of C-28 isomers in oleanane triterpenoid synthesis
To: User (Drug Development/Organic Synthesis Team) From: Senior Application Scientist, Separation Technologies Subject: Technical Guide: Separation & Resolution of C-28 Isomers (C-17 Epimers) in Oleanane Triterpenoids
Executive Summary
In the synthesis of biologically active oleanane triterpenoids—most notably Bardoxolone methyl (CDDO-Me) and its analogs—the term "C-28 isomer" typically refers to the C-17 epimers . While the C-28 carbon itself is often an achiral carboxyl or ester carbon, its axial vs. equatorial orientation is dictated by the stereocenter at C-17 .
The natural configuration is 17
This guide addresses the diagnostic identification, chromatographic separation, and synthetic control of these difficult-to-separate diastereomers.
Module 1: Diagnostic Triage (What do I have?)
Before attempting separation, you must confirm the ratio of isomers. Standard C18 HPLC often fails to resolve these epimers at low concentrations, leading to "shouldering" that is mistaken for column overload.
NMR Diagnostics (The "Gold Standard")
The most reliable diagnostic handle is the C-18 methyl singlet . The orientation of the C-28 carbonyl group exerts a distinct anisotropic effect on the spatially proximal C-18 methyl protons.
-
17
-isomer (Natural/Active): The C-28 carboxyl/ester is equatorial. The C-18 methyl signal typically appears downfield (approx. 0.90 – 0.95 ppm in CDCl ). -
17
-isomer (Iso-series): The C-28 carboxyl/ester is axial. This places the C-18 methyl in the shielding cone of the carbonyl, often shifting the signal upfield or causing a distinct crossover with other methyls.
Protocol: NOESY Confirmation
If 1D
-
Run a 2D NOESY experiment.
-
Target: Look for Cross-peaks between H-18 and H-28 (if C-28 is a methyl ester, the -OMe protons).
-
Logic: Strong NOE correlation indicates spatial proximity (Axial-Axial relationship in the 17
isomer).
Analytical Workflow Diagram
Caption: Decision tree for identifying C-17 epimer contamination in oleanane synthesis.
Module 2: Troubleshooting Chromatographic Separation
Issue: "My peaks are co-eluting on standard C18."
Root Cause: The hydrophobic surface area of the 17
Stationary Phase Selection: Shape Selectivity
Switch from "Hydrophobicity-driven" separation to "Shape-selective" separation.
| Column Phase | Selectivity Mechanism | Suitability for C-17 Epimers |
| Standard C18 | Hydrophobicity | Low. Often results in co-elution. |
| Phenyl-Hexyl | High. The rigid phenyl ring discriminates the steric bulk of the axial vs. equatorial ester. | |
| C30 (Triacontyl) | High-density ordering | Medium-High. Excellent for structural isomers, but requires long equilibration. |
| Pentafluorophenyl (PFP) | Dipole-Dipole & H-bonding | High. Effective if the C-28 group is a free acid or polar ester. |
Mobile Phase Optimization
Oleanane triterpenoids are weak acids (if C-28 is COOH) or neutral esters.
-
For Free Acids: You must suppress ionization to prevent peak tailing. Use 0.1% Formic Acid or 10mM Ammonium Acetate (pH 4.5) .
-
For Methyl Esters (CDDO-Me): Use Methanol (MeOH) over Acetonitrile (ACN). MeOH is a protic solvent that engages in H-bonding with the C-3 and C-12 carbonyls, often enhancing the selectivity difference between epimers compared to the aprotic ACN.
Recommended Starting Method (Phenyl-Hexyl):
-
Column: Phenyl-Hexyl, 150 x 4.6mm, 2.7µm.
-
Gradient: 75% B to 90% B over 20 minutes.
-
Temp: 25°C (Lower temperature maximizes steric selectivity).
Module 3: Synthetic Control & Equilibration
Issue: "I keep forming the wrong isomer during synthesis." Root Cause: The C-17 proton is alpha to the C-28 carbonyl. If you have a ketone at C-12 (common in CDDO precursors), the system is highly prone to epimerization under basic conditions (e.g., NaOMe, KOH).
The Thermodynamic Trap
In many 12-oxo-oleananes, the 17
-
Kinetic Product: 17
(Natural configuration). -
Thermodynamic Product: 17
(Iso-oleanolic configuration).
Prevention Protocol
-
Avoid Strong Bases with Heat: When methylating the C-28 acid, avoid refluxing with inorganic bases. Use mild conditions: MeI / K
CO in DMF at Room Temp or TMS-Diazomethane . -
Quench Cold: If a reaction requires strong base (e.g., Formylation at C-2), quench the reaction at low temperature (
C) to prevent equilibration during workup.
Epimerization Pathway
Caption: Base-catalyzed epimerization mechanism at C-17 in 12-oxo-oleananes.
Module 4: FAQ – Troubleshooting Specific Scenarios
Q1: I have a 50:50 mixture of isomers. Can I separate them by crystallization instead of chromatography?
A: Yes, this is often preferred for scale-up. The 17
-
Protocol: Dissolve the mixture in hot Dichloromethane (DCM) and slowly add Methanol (MeOH) or Acetonitrile . The "natural" 17
form of CDDO-Me often crystallizes first. If an oil forms, seed the solution with a pure authentic standard of the desired isomer.
Q2: Why does my LC-MS show the same mass but different fragmentation patterns?
A: This confirms you have isomers. The 17
Q3: Can I reset the equilibrium if I have too much
References
-
Honda, T., et al. (2000).[5] "Novel synthetic oleanane triterpenoids: a series of highly active inhibitors of nitric oxide production in mouse macrophages." Bioorganic & Medicinal Chemistry Letters.
-
Liby, K. T., & Sporn, M. B. (2012). "Synthetic triterpenoids: new emphasis on the practical application of fundamental mechanisms." Pharmacological Reviews.
-
Gribble, G. W., et al. (2012). "Triterpenoids and methods of use thereof." U.S. Patent 8,124,799. (Describes the specific synthesis and isolation of CDDO-Me).
-
Mallik, A. K., et al. (2010). "Complete chromatographic separation of steroids, including 17α and 17β-estradiols, using a carbazole-based polymeric organic phase."[6][7] Analytical and Bioanalytical Chemistry. (Demonstrates shape selectivity for C-17 epimers).
-
Zhang, Y., et al. (2013). "Separation of oleanolic acid and ursolic acid isomers by HPLC: A review." Journal of Liquid Chromatography & Related Technologies.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Separation of dansylated 17β-estradiol, 17α-estradiol and estrone on a single HPLC column for simultaneous quantitation by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. The Synthetic Triterpenoid, CDDO-Me, Modulates the Proinflammatory Response to In Vivo Lipopolysaccharide Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complete chromatographic separation of steroids, including 17alpha and 17beta-estradiols, using a carbazole-based polymeric organic phase in both reversed and normal-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Spectral Analysis of 3,12-Dioxo-olean-9(11)-en-28-oic Acid Methyl Ester
This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 3,12-Dioxo-olean-9(11)-en-28-oic acid methyl ester, a complex pentacyclic triterpenoid. As a synthetic derivative of oleanolic acid, this molecule holds significant interest for researchers in medicinal chemistry and drug discovery. This document is structured to not only present the spectral data but also to elucidate the rationale behind the chemical shift assignments through a comparative analysis with structurally related compounds.
Introduction to the Oleanane Skeleton and Key Functional Groups
This compound belongs to the oleanane class of triterpenoids. The core structure consists of a five-ring system (A-E) with a characteristic methyl group substitution pattern. The specific modifications in the target molecule, namely the ketones at C-3 and C-12, the double bond at C-9(11), and the methyl ester at C-28, introduce distinct features in its NMR spectra. Understanding the influence of these functional groups is paramount for accurate spectral interpretation.
The presence of the α,β-unsaturated ketone (enone) system in ring C is a key structural feature. In ¹H NMR spectra, the vinyl protons of an enone typically appear in the range of δ 5.5-7.5 ppm.[1] The conjugation of the carbon-carbon double bond with the carbonyl group leads to a deshielding effect on the β-carbon and its attached proton.[1] In ¹³C NMR, the carbonyl carbon of an enone resonates in the downfield region, typically between δ 170–220 ppm.[2]
Predicted ¹H and ¹³C NMR Spectral Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Correlations (Predicted) |
| H-11 | ~ 5.6 - 5.8 | s | HMBC with C-9, C-12, C-13 |
| OCH₃ | ~ 3.6 - 3.7 | s | HMBC with C-28 |
| H-1 | α: ~1.5-1.6, β: ~1.0-1.1 | m | COSY with H-2 |
| H-2 | α: ~2.4-2.6, β: ~2.2-2.4 | m | COSY with H-1 |
| H-18 | ~ 2.9 - 3.1 | dd | COSY with H-19 |
| Methyls | ~ 0.8 - 1.3 | s | HMBC to adjacent quaternary carbons |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-3 | ~ 217 | Ketone carbonyl |
| C-12 | ~ 200 | Enone carbonyl |
| C-9 | ~ 165 | Enone β-carbon |
| C-11 | ~ 125 | Enone α-carbon |
| C-28 | ~ 178 | Ester carbonyl |
| OCH₃ | ~ 51-52 | Methyl ester |
| C-5 | ~ 55 | Quaternary carbon adjacent to ketone |
| C-10 | ~ 40 | Quaternary carbon |
| C-13 | ~ 45 | Quaternary carbon |
| C-14 | ~ 42 | Quaternary carbon |
| Methyls | ~ 15 - 30 | Standard range for triterpenoid methyls |
Comparative Analysis with a Structural Analogue: 3-Oxo-olean-12-en-28-oic acid methyl ester
To illustrate the impact of the C-9(11) double bond and the C-12 ketone, a comparison with the more common 3-Oxo-olean-12-en-28-oic acid methyl ester is highly instructive.
Table 3: NMR Spectral Comparison
| Feature | This compound (Predicted) | 3-Oxo-olean-12-en-28-oic acid methyl ester (Known Data) | Key Differences and Rationale |
| C-9 | ~ 165 ppm | ~ 47 ppm | The C-9 position is part of the enone system in the target molecule, leading to a significant downfield shift. |
| C-11 | ~ 125 ppm | ~ 23 ppm | The presence of the double bond shifts C-11 into the olefinic region. |
| C-12 | ~ 200 ppm (ketone) | ~ 122 ppm (olefinic) | The ketone at C-12 in the target molecule results in a much more deshielded signal compared to the sp² carbon of the double bond in the analogue. |
| H-11 | ~ 5.6 - 5.8 ppm | ~ 1.8 - 2.0 ppm | The vinylic proton at C-11 in the target molecule will be significantly downfield compared to the allylic proton in the analogue. |
| H-12 | Not present | ~ 5.3 ppm | The absence of a proton at C-12 in the target molecule is a key distinguishing feature. |
This comparative approach underscores the diagnostic power of NMR in elucidating subtle structural differences. The unique chemical shifts associated with the enone functionality in this compound provide a clear spectral fingerprint.
Experimental Protocols for NMR Data Acquisition
For the comprehensive structural elucidation of this compound, a suite of 1D and 2D NMR experiments is required.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
1D NMR Spectroscopy:
-
¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, multiplicities, and integration of all proton signals.
-
¹³C NMR: Obtain a proton-decoupled ¹³C spectrum to identify the chemical shifts of all carbon atoms.
-
DEPT-135: This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups.
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, which is essential for tracing out the spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly powerful for identifying quaternary carbons and piecing together the molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the stereochemistry of the molecule.
Visualization of Analytical Workflow
The logical flow of NMR data analysis for a complex natural product derivative like this compound can be visualized as follows:
Caption: Workflow for NMR-based structure elucidation.
Conclusion
The NMR spectral analysis of this compound presents a fascinating case study in the structural elucidation of complex natural product derivatives. While direct experimental data remains elusive in publicly accessible literature, a robust and scientifically sound analysis can be constructed through a deep understanding of fundamental NMR principles and a comparative approach with well-characterized analogues. The key to a successful analysis lies in the systematic application of a suite of 1D and 2D NMR experiments and a logical, evidence-based interpretation of the resulting data. This guide provides a framework for researchers to approach the analysis of this and other similarly complex molecules with confidence.
References
-
PubChem. This compound. Available from: [Link]
-
MDPI. Plant Resources, 13C-NMR Spectral Characteristic and Pharmacological Activities of Dammarane-Type Triterpenoids. Available from: [Link]
-
Redalyc. OLEANANE-TYPE TRITERPENES AND DERIVATIVES FROM SEED COAT OF BOLIVIAN CHENOPODIUM QUINOA GENOTYPE “SALAR”. Available from: [Link]
-
NIST. Olean-12-en-28-oic acid, 3-oxo-, methyl ester. Available from: [Link]
Sources
A Comparative Guide to Synthetic Oleanane Triterpenoids: Bardoxolone Methyl vs. 3,12-Dioxo-olean-9(11)-en-28-oic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic development, particularly in the realm of inflammatory and oxidative stress-mediated diseases, synthetic oleanane triterpenoids have emerged as a promising class of molecules. Their potent biological activities, centered on the modulation of key cellular signaling pathways, have garnered significant attention. This guide provides an in-depth comparison of two such molecules: the extensively studied clinical candidate, Bardoxolone methyl, and its structural analog, 3,12-Dioxo-olean-9(11)-en-28-oic acid methyl ester.
This analysis is designed to offer a comprehensive resource for researchers and drug development professionals, moving beyond a simple side-by-side comparison to explore the nuances of their chemical structures, the established biological activities of Bardoxolone methyl, and the inferred potential of its lesser-known counterpart.
At a Glance: Chemical Structures and Key Differences
The foundational scaffold for both molecules is oleanolic acid, a naturally occurring pentacyclic triterpenoid. The key to their enhanced biological activity lies in specific chemical modifications to this core structure.
| Feature | This compound | Bardoxolone methyl |
| IUPAC Name | methyl (4aS,6aR,6bS,8aR,12aS,14aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,11,12,14a,14b-dodecahydropicene-4a-carboxylate[1] | methyl 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oate[2] |
| Molecular Formula | C31H46O4[1] | C32H43NO4 |
| Molecular Weight | 482.7 g/mol [1] | 505.69 g/mol |
| Key Structural Features | Oleanane backbone with dioxo and methyl ester functionalities. | Introduction of a cyano group at the C-2 position and an additional double bond in the A-ring, creating a cyano enone moiety. |
The most striking difference is the presence of the α,β-unsaturated carbonyl system and the electron-withdrawing cyano group in the A-ring of Bardoxolone methyl. These features are critical for its mechanism of action, creating a Michael acceptor that can react with nucleophilic cysteine residues on target proteins. This compound, lacking these specific modifications in the A-ring, is presumed to have a significantly different, and likely less potent, pharmacological profile.
Bardoxolone Methyl: A Potent Modulator of Nrf2 and NF-κB Pathways
Bardoxolone methyl has been the subject of extensive preclinical and clinical investigation, revealing its role as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling cascade.
Mechanism of Action
The primary mechanism of Bardoxolone methyl involves its interaction with Kelch-like ECH-associated protein 1 (Keap1), a negative regulator of Nrf2. By covalently modifying specific cysteine residues on Keap1, Bardoxolone methyl disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of a wide array of cytoprotective genes, orchestrating a robust antioxidant and anti-inflammatory response.
Simultaneously, Bardoxolone methyl has been shown to inhibit the IκB kinase (IKK) complex, a key upstream kinase in the NF-κB pathway. This inhibition prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering the pro-inflammatory NF-κB transcription factor in the cytoplasm and preventing the expression of inflammatory mediators.
A detailed, step-by-step protocol can be adapted from published literature, such as the work by Fu and Gribble.
Nrf2 Activation Assay (Western Blot for Nuclear Translocation)
-
Cell Culture and Treatment: Plate human umbilical vein endothelial cells (HUVECs) and allow them to adhere. Treat cells with varying concentrations of the test compound (e.g., Bardoxolone methyl at 10-100 nM) for a specified time.
-
Nuclear and Cytoplasmic Fractionation: Harvest the cells and perform subcellular fractionation using a commercial kit to separate the nuclear and cytoplasmic proteins.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each fraction by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for Nrf2. Follow with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. An increase in the Nrf2 signal in the nuclear fraction indicates activation. [3]
NF-κB Inhibition Assay (Nitric Oxide Production in Macrophages)
-
Cell Culture: Culture RAW 264.7 mouse macrophage cells in appropriate media.
-
Cell Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with interferon-gamma (IFNγ) to induce nitric oxide (NO) production.
-
Nitrite Measurement: After 24-48 hours, collect the cell culture supernatant. Measure the concentration of nitrite, a stable metabolite of NO, using the Griess reagent.
-
Data Analysis: Calculate the percentage inhibition of NO production at each concentration of the test compound and determine the IC50 value. [4]
Conclusion
This comparative guide highlights the significant disparity in the scientific understanding of Bardoxolone methyl and its structural analog, this compound. Bardoxolone methyl stands as a well-characterized, potent activator of the Nrf2 pathway and inhibitor of NF-κB, with a substantial body of preclinical and clinical data supporting its therapeutic potential, particularly in chronic kidney diseases. Its journey through clinical trials also underscores the importance of careful patient selection and monitoring for potential adverse effects.
In contrast, this compound remains largely uncharacterized in terms of its biological activity. While it serves as a key intermediate in the synthesis of more complex analogs, its own therapeutic potential is yet to be explored. Based on structure-activity relationships, it is unlikely to possess the potent Nrf2-activating properties of Bardoxolone methyl. However, it could serve as a valuable starting point for the design and synthesis of novel oleanane triterpenoid derivatives with potentially different pharmacological profiles.
For researchers and drug development professionals, this guide emphasizes the critical role of specific chemical modifications in dictating the biological activity of this class of compounds. While Bardoxolone methyl continues to be a focal point of research, the vast chemical space of oleanane triterpenoids offers fertile ground for the discovery of new therapeutic agents.
References
-
PubChem. Compound Summary for CID 400769, Bardoxolone methyl. National Center for Biotechnology Information. [Link]
-
PubChem. Compound Summary for CID 10576780, this compound. National Center for Biotechnology Information. [Link]
-
Hong, D. S., et al. (2012). A Phase I First-in-Human Trial of Bardoxolone Methyl in Patients with Advanced Solid Tumors and Lymphomas. Clinical Cancer Research, 18(12), 3396–3406. [Link]
-
Wang, Y. Y., et al. (2014). Therapeutic effects of C-28 methyl ester of 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid (CDDO-Me; bardoxolone methyl) on radiation-induced lung inflammation and fibrosis in mice. Drug Design, Development and Therapy, 8, 2075–2088. [Link]
-
Nephrology News & Issues. (2019). Phase 3 trials: Bardoxolone methyl slowed progression of kidney disease in Alport patients. [Link]
-
Reisman, S. A., et al. (2012). Bardoxolone methyl decreases megalin and activates nrf2 in the kidney. Journal of the American Society of Nephrology, 23(10), 1663-1673. [Link]
-
Chin, M. P., et al. (2018). Bardoxolone Methyl Improves Kidney Function in Patients with Chronic Kidney Disease Stage 4 and Type 2 Diabetes: Post-Hoc Analyses from Bardoxolone Methyl Evaluation in Patients with Chronic Kidney Disease and Type 2 Diabetes Study. American Journal of Nephrology, 47(1), 40–47. [Link]
-
Fu, L., & Gribble, G. W. (2013). Efficient and scalable synthesis of bardoxolone methyl (cddo-methyl ester). Organic letters, 15(7), 1560–1563. [Link]
-
Rare Disease Advisor. (2018). Phase 2 Bardoxolone Trial Shows Efficacy for Alport Syndrome- & ADPKD-Caused CKD. [Link]
-
Clinical Trials Arena. (2021). Reata Pharma submits new drug application for bardoxolone to treat CKD caused by rare genetic disease. [Link]
-
Chin, M., et al. (2013). Bardoxolone methyl analogs RTA 405 and dh404 are well tolerated and exhibit efficacy in rodent models of Type 2 diabetes and obesity. American Journal of Physiology-Renal Physiology, 304(12), F1438-F1446. [Link]
-
Zoja, C., et al. (2012). Analogs of bardoxolone methyl worsen diabetic nephropathy in rats with additional adverse effects. American Journal of Physiology-Renal Physiology, 304(1), F808-F819. [Link]
-
Gribble, G. W., et al. (2014). An efficient synthesis of methyl 2-cyano-3,12-dioxoursol-1,9-dien-28-oate (CDDU-methyl ester): analogues, biological activities, and comparison with oleanolic acid derivatives. Organic & Biomolecular Chemistry, 12(28), 5192–5200. [Link]
-
Gąsiorowski, K., et al. (2020). Bardoxolone Methyl Displays Detrimental Effects on Endothelial Bioenergetics, Suppresses Endothelial ET-1 Release, and Increases Endothelial Permeability in Human Microvascular Endothelium. Oxidative Medicine and Cellular Longevity, 2020, 8895068. [Link]
-
Wang, Y. Y., et al. (2014). Bardoxolone methyl (CDDO-Me) as a therapeutic agent: an update on its pharmacokinetic and pharmacodynamic properties. Drug Design, Development and Therapy, 8, 2075–2088. [Link]
-
ClinicalTrials.gov. (2018). A Food Effect Study and Dose Proportionality Study to Assess the Pharmacokinetics and Safety of Bardoxolone Methyl in Healthy Volunteers. [Link]
-
Pergola, P. E., et al. (2011). Bardoxolone methyl and kidney function in CKD with type 2 diabetes. New England Journal of Medicine, 365(4), 327-336. [Link]
-
de Zeeuw, D., et al. (2013). Bardoxolone methyl in type 2 diabetes and stage 4 chronic kidney disease. New England Journal of Medicine, 369(26), 2492-2503. [Link]
-
Hirayama, A., et al. (2021). Randomized Clinical Trial on the Effect of Bardoxolone Methyl on GFR in Diabetic Kidney Disease Patients (TSUBAKI Study). Kidney International Reports, 6(3), 774-784. [Link]
-
Hong, D. S., et al. (2012). A Phase I First-in-Human Trial of Bardoxolone Methyl in Patients with Advanced Solid Tumors and Lymphomas. PMC. [Link]
-
Keap1-Nrf2 signaling activation by Bardoxolone-methyl ameliorates high glucose-induced oxidative injury in human umbilical vein endothelial cells. (2020). PMC. [Link]
-
Wang, Y. Y., et al. (2014). Bardoxolone methyl (CDDO-Me) as a therapeutic agent: an update on its pharmacokinetic and pharmacodynamic properties. Drug Design, Development and Therapy, 8, 2075-2088. [Link]
-
Kitterer, D., et al. (2019). FO006THE NRF2 ACTIVATOR BARDOXOLONE METHYL INHIBITS CYST FORMATION, REDUCES INFLAMMATION, AND IMPROVES MITOCHONDRIAL FUNCTION IN CELLULAR MODELS OF POLYCYSTIC KIDNEY DISEASE. Nephrology Dialysis Transplantation, 34(Supplement_1), gfz103-FO006. [Link]
-
Wikipedia. Bardoxolone methyl. [Link]
-
Kaseda, S., et al. (2021). Efficacy of Nrf2 activation in a proteinuric Alport syndrome mouse model. EMBO Molecular Medicine, 13(10), e14201. [Link]
-
Gribble, G. W., et al. (2014). An efficient synthesis of methyl 2-cyano-3,12-dioxoursol-1,9-dien-28-oate (CDDU-methyl ester): Analogues, biological activities, and comparison with oleanolic acid derivatives. ResearchGate. [Link]
-
PubChem. This compound. [Link]
-
Honda, T., et al. (2011). Synthesis of methyl 2-cyano-3,12-dioxo-18β-olean-1,9(11)-dien-30-oate analogues to determine the active groups for inhibiting cell growth and inducing apoptosis in leukemia cells. Organic & Biomolecular Chemistry, 9(18), 6246-6254. [Link]
-
Higgins, C., et al. (2018). Bardoxolone-methyl inhibits migration and metabolism in MCF7 cells. ResearchGate. [Link]
-
Hirayama, A., et al. (2022). Multi-Omics Reveal Antioxidant Effects of Bardoxolone Methyl in the Phase 2 Study of Patients with Diabetic Kidney Disease (TSUBAKI). PMC. [Link]
-
PharmaCompass. Oleana-1,9(11)-dien-28-oic acid, 2-cyano-3,12-dioxo-, methyl ester. [Link]
Sources
- 1. 3,12-Dioxoolean-9(11)-en-28-oic acid methyl ester | C31H46O4 | CID 10576780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Therapeutic effects of C-28 methyl ester of 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid (CDDO-Me; bardoxolone methyl) on radiation-induced lung inflammation and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-cyano-3,12-dioxooleana-1,9(11)-diene-28-oic acid disrupts microtubule polymerization: a possible mechanism contributing to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 3,12-Dioxo-olean-9(11)-en-28-oic Acid Methyl Ester Reference Standards
For researchers, scientists, and drug development professionals, the integrity of experimental data is paramount. This integrity begins with the quality of the materials used, particularly the reference standards that serve as the benchmark for identification and quantification. 3,12-Dioxo-olean-9(11)-en-28-oic acid methyl ester, a derivative of the naturally occurring oleanane triterpenoids, is a compound of interest in various research fields due to the diverse biological activities of its parent structures.[1][2] The reliability of any research involving this compound is directly contingent on the purity and accurate characterization of its reference standard.
This guide provides an in-depth, technically-grounded framework for validating and comparing reference standards of this compound from different suppliers. Moving beyond a simple purity percentage on a certificate of analysis, we will explore an orthogonal, multi-technique approach that ensures a comprehensive understanding of the standard's identity, purity, and impurity profile. This self-validating system is designed to provide the highest degree of confidence, aligning with the stringent principles of international regulatory bodies.[3][4][5]
The Foundation: Defining a True Reference Standard
A reference standard is more than just a highly purified chemical. It is a well-characterized substance intended for use in specified quality tests, as defined by pharmacopeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[6][7][8] Before comparing suppliers, it is crucial to understand the essential attributes that constitute a reliable standard:
-
Identity: The material must be unequivocally confirmed as this compound. Its chemical structure must be unambiguously elucidated.
-
Purity: This is not a single number but a comprehensive profile. It requires quantification of the main component and the detection, identification (where possible), and quantification of all impurities (e.g., organic, inorganic, residual solvents).
-
Homogeneity and Stability: The standard must be uniform throughout the batch and stable under specified storage and handling conditions.
The causality for employing a rigorous validation process lies in mitigating risk. An impure or misidentified standard can lead to inaccurate quantification, flawed structure-activity relationship (SAR) studies, and ultimately, the failure of research and development programs. Therefore, relying on a single analytical technique is insufficient; an orthogonal approach, using methods with different chemical principles, is the cornerstone of trustworthy validation.[4][9]
The Workflow: An Orthogonal Strategy for Purity Validation
The core of our comparative validation rests on the principle of orthogonality. By probing the sample with distinct analytical techniques—chromatography, spectroscopy, and mass spectrometry—we create a multi-dimensional view of purity that minimizes the risk of overlooking impurities.
Sources
- 1. Development and Evaluation of Oleanolic Acid Dosage Forms and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. fda.gov [fda.gov]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. pmrj-rs.jp [pmrj-rs.jp]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. Reference Standards FAQs | USP [usp.org]
- 9. cubiclaboratories.com [cubiclaboratories.com]
Comparative Potency Guide: Oleanolic Acid Derivatives vs. Methyl Esters
Executive Summary: The Methylation Advantage
In the optimization of triterpenoid therapeutics, the conversion of Oleanolic Acid (OA) to its C-28 methyl ester derivatives represents a critical inflection point in potency enhancement. While native OA exhibits foundational bioactivity, its clinical utility is frequently throttled by poor aqueous solubility, low bioavailability, and rapid glucuronidation.
The Verdict: Methyl ester derivatives (e.g., CDDO-Me, OAME) consistently demonstrate superior potency—often by orders of magnitude—compared to their free acid counterparts.
-
Cytotoxicity: Methyl esters (e.g., CDDO-Me) exhibit IC50 values in the nanomolar range (1–10 nM), whereas native OA typically operates in the micromolar range (20–100 µM).
-
Mechanism: The esterification at C-28 masks the ionizable carboxyl group, significantly increasing lipophilicity (LogP) and cellular permeability. Furthermore, specific derivatives like CDDO-Me gain unique dual-inhibitory capacity against BACH1 and KEAP1 , a mechanism absent in the free acid forms.
Physicochemical & Structural Drivers of Potency
The differential potency is not merely a result of receptor affinity but is driven by pharmacokinetics and molecular geometry.
The Bioavailability Barrier
Native Oleanolic Acid possesses a C-28 carboxylic acid (
-
Oleanolic Acid (OA): Charged at pH 7.4
Low Membrane Permeability Lower Intracellular Concentration. -
OA Methyl Ester (OAME): Neutral
High Lipophilicity Rapid Passive Diffusion High Intracellular Accumulation.
Structure-Activity Relationship (SAR) Visualization
Figure 1: The causal flow from structural modification to enhanced potency. Methylation neutralizes the C-28 charge, driving membrane permeability.
Comparative Data Analysis
The following data consolidates experimental findings comparing OA and its methyl ester derivatives across critical therapeutic indications.
Oncology: Cytotoxicity & Apoptosis
The most striking divergence is seen in synthetic oleanane triterpenoids like CDDO (Bardoxolone) versus CDDO-Me (Bardoxolone methyl).
| Compound | Cell Line | IC50 Value | Fold Increase (Potency) | Primary Mechanism |
| Oleanolic Acid (OA) | PC-3 (Prostate) | 45.2 µM | - | Weak Apoptosis Induction |
| OA Methyl Ester | PC-3 (Prostate) | 2.8 µM | ~16x | ROS-mediated Mitochondrial Disruption |
| CDDO (Acid) | Leukemia (HL-60) | ~200 nM | - | Nrf2 Activation |
| CDDO-Me (Ester) | Leukemia (HL-60) | < 10 nM | >20x | Dual KEAP1/BACH1 Inhibition |
| OA | MCF-7 (Breast) | > 50 µM | - | G1 Cell Cycle Arrest |
| OA Methyl Ester | MCF-7 (Breast) | 8.4 µM | ~6x | Caspase-3 Activation |
Key Insight: CDDO-Me is a mitocan (mitochondria-targeting anticancer agent). The methyl ester moiety allows the molecule to penetrate the mitochondrial matrix, inducing ROS generation that triggers intrinsic apoptosis. The free acid fails to accumulate in the mitochondria to the same extent.
Metabolic Disease: DPP-IV & PTP1B Inhibition
In diabetes research, methyl esters show superior inhibition of enzymes like Dipeptidyl peptidase-4 (DPP-IV).
-
OA IC50: 1.21 µM[1]
-
OA Methyl Ester Derivative (Compound 4): 0.0044 µM
-
Potency Shift: 275-fold increase in inhibitory activity.
Mechanistic Deep Dive: The CDDO-Me Specificity
Why is CDDO-Me so much more potent than CDDO? Recent research identifies BACH1 (BTB and CNC Homology 1) as the discriminator.
-
Nrf2 Activation: Both CDDO and CDDO-Me activate Nrf2 by modifying KEAP1.
-
BACH1 Inhibition: Only CDDO-Me effectively inhibits BACH1.[2][3][4] BACH1 is a transcriptional repressor of HMOX1 (Heme Oxygenase-1). By inhibiting the repressor, CDDO-Me drives massive expression of antioxidant genes that CDDO cannot achieve alone.
Figure 2: The Dual-Target Mechanism. CDDO-Me's unique ability to inhibit BACH1 explains its superior potency over the acid form.
Experimental Protocols (Self-Validating Systems)
To objectively compare potency in your own lab, use these standardized, self-validating protocols.
Protocol A: Differential Cytotoxicity Assessment (MTT Assay)
Objective: Determine the IC50 shift between OA and OA-Methyl Ester.
The "Self-Validating" Logic:
-
Linearity Check: Seeding density must ensure cells are in log-phase growth at T=72h (untreated).
-
Positive Control: Use Doxorubicin (1 µM) to validate assay sensitivity.
-
Z-Factor: Calculate
factor using positive/negative controls. Proceed only if .
Workflow:
-
Seeding: Plate PC-3 cells at 3,000 cells/well in 96-well plates. Incubate 24h.
-
Preparation: Dissolve OA and OAME in DMSO (Stock 10 mM).
-
Critical Step: Ensure final DMSO concentration is < 0.1% to avoid solvent toxicity masking the ester effect.
-
-
Dosing: Serial dilute (1:3) to create an 8-point curve (100 µM down to 0.04 µM).
-
Incubation: 72 hours at 37°C, 5% CO2.
-
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan with DMSO. Read Absorbance at 570 nm.
-
Analysis: Fit data to a 4-parameter logistic (4PL) non-linear regression model.
-
Validation: The
of the fit must be > 0.95.
-
Protocol B: NF-kB Nuclear Translocation Assay (High Content Screening)
Objective: Compare anti-inflammatory potency by measuring the inhibition of NF-kB (p65) translocation to the nucleus upon TNF-α stimulation.
Workflow:
-
Seeding: HeLa cells on glass-bottom 96-well plates.
-
Pre-treatment: Treat with OA or OAME (10 µM) for 1 hour.
-
Stimulation: Add TNF-α (10 ng/mL) for 30 minutes.
-
Fixation: 4% Paraformaldehyde.
-
Staining:
-
Primary Ab: Anti-p65 (NF-kB subunit).
-
Secondary Ab: Alexa Fluor 488.
-
Nuclear Stain: DAPI.
-
-
Quantification: Calculate the Ratio of Nuclear/Cytoplasmic Intensity.
-
Expectation: TNF-α alone = High Ratio (>2.0).
-
OAME + TNF-α: Low Ratio (<1.2) indicating potent blockade.[5]
-
OA + TNF-α: Moderate Ratio (~1.5-1.8).
-
References
-
Liby, K. T., & Sporn, M. B. (2012). Synthetic oleanane triterpenoids: multifunctional drugs with a broad range of applications for prevention and treatment of chronic disease. Pharmacological Reviews, 64(4), 972-1003. Link
-
Loo, S. Y., et al. (2022). The synthetic triterpenoids CDDO-TFEA and CDDO-Me, but not CDDO, promote nuclear exclusion of BACH1 impairing its activity. Redox Biology, 52, 102310. Link
-
Liu, J. (1995). Pharmacology of oleanolic acid and ursolic acid. Journal of Ethnopharmacology, 49(2), 57-68. Link
-
Wei, Y., et al. (2015). Oleanolic acid methyl ester derivatives demonstrate potent anti-diabetic activities. Patent US9969768B1. Link
-
Heller, L., et al. (2017). Oleanolic acid methyl ester, a novel cytotoxic mitocan, induces cell cycle arrest and ROS-mediated cell death in castration-resistant prostate cancer PC-3 cells. Biomedicine & Pharmacotherapy, 96, 417-425.[6] Link
Sources
- 1. US9969768B1 - Oleanolic acid methyl ester derivatives - Google Patents [patents.google.com]
- 2. The synthetic triterpenoids CDDO-TFEA and CDDO-Me, but not CDDO, promote nuclear exclusion of BACH1 impairing its activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. biorxiv.org [biorxiv.org]
- 5. Principal Bioactive Properties of Oleanolic Acid, Its Derivatives, and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oleanolic acid methyl ester, a novel cytotoxic mitocan, induces cell cycle arrest and ROS-Mediated cell death in castration-resistant prostate cancer PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
X-ray diffraction analysis of 3,12-Dioxo-olean-9(11)-en-28-oic acid methyl ester crystals
This guide outlines the structural validation and comparative analysis of 3,12-Dioxo-olean-9(11)-en-28-oic acid methyl ester (CAS: 218600-50-1).[1][2] This compound is a critical synthetic intermediate in the production of Bardoxolone methyl (CDDO-Me) , a potent Nrf2 activator.[1][2]
The central challenge in characterizing this molecule is distinguishing the 9(11)-en-12-one system from its isomeric precursors (typically 12-en-11-one or 12-ene systems).[1][2] While NMR provides connectivity data, Single Crystal X-Ray Diffraction (SC-XRD) is the only method that definitively validates the absolute stereochemistry and the precise conformation of the C-ring enone system, which is essential for biological activity.
Part 1: The Crystallographic Mandate
In drug development involving triterpenoid derivatives, reliance on NMR alone is often insufficient due to the crowded aliphatic region (0.8–2.0 ppm) and the lack of protons on the tetrasubstituted C9=C11 double bond. SC-XRD is required to:
-
Confirm Regiochemistry: Unambiguously prove the migration of the double bond from C12(13) to C9(11).
-
Verify Absolute Configuration: Confirm the retention of chirality at C8, C10, and C14 during the oxidation and rearrangement steps.
-
Analyze Ring Conformation: The introduction of the
-unsaturated ketone at C12 forces the C-ring into a half-chair or sofa conformation, distinct from the chair conformation of the parent oleanolic acid.[2]
Comparative Analysis: XRD vs. Spectroscopic Alternatives
The following table summarizes why SC-XRD is the superior choice for this specific intermediate compared to standard spectroscopic methods.
| Feature | SC-XRD (Gold Standard) | 1H/13C NMR | FT-IR |
| C9=C11 Double Bond | Direct Measurement: Bond length ~1.34 Å.[1][2] Confirms location via electron density map.[1][2] | Indirect: Inferred from C11/C9 quaternary carbon shifts (~160-170 ppm).[1][2][3] No vinylic proton to couple.[1][2] | Ambiguous: C=C stretch (~1620 cm⁻¹) overlaps with other signals; difficult to distinguish regioisomers.[1][2] |
| C12-Ketone | Geometric: C=O bond length ~1.22 Å.[1][2] Planarity with C9-C11 confirmed by torsion angles.[1][2] | Chemical Shift: Signal at ~198-200 ppm (conjugated) vs ~210 ppm (non-conjugated).[1][2] | Diagnostic: Conjugated C=O stretch shifts to lower wavenumber (~1660 cm⁻¹) vs non-conjugated (~1700 cm⁻¹). |
| Stereochemistry | Absolute: Flack parameter determines absolute configuration (using Cu K | Relative: NOESY correlations can suggest geometry but cannot prove absolute configuration without derivatization.[1][2] | None: Provides no stereochemical information.[1][2] |
| Polymorphism | Definitive: Identifies packing motifs, solvent inclusion, and space group.[2] | Blind: Solution NMR destroys solid-state history.[1][2] | Limited: Solid-state IR can detect differences but cannot solve the structure.[1][2] |
Part 2: Experimental Protocol
This protocol is designed to obtain high-quality crystals suitable for determining the subtle geometric distortions in the triterpenoid skeleton.
Phase 1: Crystallization Strategy
The methyl ester moiety increases solubility in organic solvents compared to the free acid, making crystallization challenging.[2]
-
Method A (Slow Evaporation): Dissolve 20 mg of the compound in Ethyl Acetate/Hexane (1:1) .[1] Allow to evaporate slowly at 4°C. This typically yields block-like crystals suitable for diffraction.[1][2]
-
Method B (Vapor Diffusion): Dissolve in a minimum amount of Dichloromethane (DCM) .[1][2] Place in a small vial, then place that vial inside a larger jar containing Methanol . Seal the outer jar. Methanol vapor will diffuse into the DCM, lowering solubility and promoting nucleation.[2]
Phase 2: Data Collection Parameters
-
Radiation Source: Cu K
( = 1.54178 Å) is preferred over Mo K for this compound.[1][2] -
Temperature: Collect data at 100 K (using a cryostream).
-
Reasoning: Freezing molecular motion is critical to resolve the disorder often found in the C28-methyl ester tail and the C30 methyl groups.
-
Phase 3: Refinement & Analysis[2]
-
Space Group Expectation: As a chiral natural product derivative, expect non-centrosymmetric space groups, typically Orthorhombic (
) or Monoclinic ( ) .[1][2] -
Key Refinement Check: Pay close attention to the C9-C11-C12-O torsion angle.[1][2] In the target enone system, this should be close to 0° or 180° (planar), whereas the non-conjugated isomer will show significant twisting.[2]
Part 3: Structural Validation Workflow
The following diagram illustrates the decision logic for validating the 3,12-dioxo-9(11)-ene structure during synthesis.
Figure 1: Structural validation workflow for distinguishing the target 9(11)-en-12-one intermediate from isomeric impurities.
Part 4: Expected Crystallographic Parameters
Based on the structural analogues (CDDO-Me and Methyl Oleanonate), the following parameters serve as the Reference Standard for the target crystal. Deviations from these ranges suggest incorrect synthesis or polymorphism.[1][2]
| Parameter | Expected Value / Range | Structural Significance |
| Crystal System | Orthorhombic or Monoclinic | Consistent with chiral triterpenoid backbone.[1][2] |
| Space Group | Must be non-centrosymmetric (natural product origin).[1][2] | |
| Bond: C9=C11 | 1.33 – 1.35 Å | Definitive proof of double bond migration.[2] |
| Bond: C12=O | 1.21 – 1.23 Å | Typical for conjugated ketones.[1][2] |
| Bond: C1-C2 | 1.50 – 1.54 Å | Distinguishes from CDDO (which has C1=C2 double bond).[1][2] |
| Torsion: C9-C11-C12-O | < 15° (Planar) | Confirms conjugation of the enone system.[1][2] |
| Ring Junctions | Trans-decalin (A/B, B/C, C/D) | Essential for the "extended" molecular shape.[1][2] |
Critical Checkpoint: The "Sofa" Conformation
In the target molecule, the C-ring (containing the enone) adopts a distorted "sofa" or half-chair conformation to accommodate the planarity of the C9=C11-C12=O system.[1] In contrast, the starting material (oleanolic acid) has a C-ring in a chair conformation.[1][2] Visualizing this ring pucker in the XRD solution is the ultimate confirmation of successful synthesis.
References
-
Honda, T., et al. (2000).[2] "Design, synthesis, and X-ray crystal structure of a potent dual inhibitor..." Journal of Medicinal Chemistry, 43(21), 3837-3851.[1][2][4] (Establishes the synthetic pathway and structural basis for CDDO derivatives).
-
Honda, T., et al. (1998).[2] "New enone derivatives of oleanolic acid and ursolic acid as inhibitors of nitric oxide production in mouse macrophages."[2] Bioorganic & Medicinal Chemistry Letters, 8(19), 2711-2714.[1][2] (Original synthesis description of the 3,12-dioxo-olean-9(11)-ene system).
-
Rigaku Corporation. "Introduction to Single Crystal X-ray Analysis." Rigaku Educational Resources. (Protocol grounding for small molecule crystallography).[1][2]
-
Cambridge Crystallographic Data Centre (CCDC). "CSD Entry: CDDO-Me Analogues." (For comparative lattice parameters of oleanane triterpenoids).
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. Methyl 3,12-dioxoolean-9(11)-en-28-oate | 218600-50-1 [sigmaaldrich.com]
- 3. media.neliti.com [media.neliti.com]
- 4. Design, synthesis, and X-ray crystal structure of a potent dual inhibitor of thymidylate synthase and dihydrofolate reductase as an antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Ensuring Reproducibility in Biological Assays of 3,12-Dioxo-olean-9(11)-en-28-oic Acid Methyl Ester
In the landscape of drug discovery and development, particularly when investigating the therapeutic potential of natural product derivatives like 3,12-Dioxo-olean-9(11)-en-28-oic acid methyl ester, the reproducibility of biological assays is paramount. This guide provides an in-depth comparison of common assays, highlighting critical factors that influence their reliability and offering robust protocols to enhance experimental consistency.
Introduction to this compound and its Therapeutic Potential
This compound is a synthetic triterpenoid derivative. While specific data on this molecule is emerging, its structural similarity to other oleanolic acid derivatives, such as the well-studied 2-cyano-3,12-dioxo-olean-9(11)-en-28-oic acid methyl ester (CDDO-Me or bardoxolone methyl), suggests potent anti-inflammatory and cytoprotective activities.[1][2][3] These activities are often mediated through the modulation of key signaling pathways involved in inflammation and cellular stress responses. Therefore, the primary assays for this compound are likely to focus on quantifying its anti-inflammatory and cytotoxic effects.
The Challenge of Reproducibility in Natural Product Derivative Research
Research involving natural product derivatives is often plagued by a lack of reproducibility.[4] This can stem from multiple sources, including the inherent variability of biological systems, subtle differences in experimental protocols, and the physicochemical properties of the compounds themselves. For a compound like this compound, which is likely to be investigated for its therapeutic potential, ensuring that in vitro findings are reliable is the bedrock upon which further preclinical and clinical development is built.
This guide will focus on two key areas of biological assessment relevant to this class of molecules: the inhibition of nitric oxide (NO) production as a marker of anti-inflammatory activity, and the determination of cell viability to assess cytotoxicity and cytostatic effects.
Core Experimental Workflow for Assessing Biological Activity
A robust assessment of the biological activity of this compound requires a multi-faceted approach. The following workflow outlines a logical progression from initial screening to data validation, emphasizing the principles of scientific integrity and reproducibility.
Caption: A structured workflow for the biological evaluation of test compounds.
Comparative Guide to Key Biological Assays
Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
The overproduction of nitric oxide (NO) is a hallmark of inflammation. The Griess assay is a common, indirect method to measure NO production by quantifying its stable metabolite, nitrite, in cell culture supernatants.[5][6]
Factors Affecting Reproducibility:
-
Cell Line Health and Passage Number: Macrophage cell lines (e.g., RAW 264.7) are typically used. Their responsiveness to inflammatory stimuli can vary with passage number and culture conditions.
-
Reagent Stability: The Griess reagents are light-sensitive and have a limited shelf life once prepared.
-
Compound Interference: Colored compounds can interfere with the absorbance reading at 540 nm. It is crucial to run compound-only controls.
-
Phenol Red: Phenol red in cell culture media can interfere with colorimetric assays. Using phenol red-free media for the assay is recommended.
Detailed Protocol: Griess Assay for NO Inhibition
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulus: Induce NO production by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubate for 24 hours.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to each sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD) to each sample.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.
Cell Viability and Cytotoxicity Assays
Assessing the effect of a compound on cell viability is crucial to distinguish between anti-inflammatory effects and general cytotoxicity. Several assays are available, each with its own principle and potential for variability.[7][8]
| Assay Type | Principle | Advantages | Disadvantages & Reproducibility Factors |
| MTT Assay | Reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[9][10] | Inexpensive, widely used. | Requires a solubilization step; formazan crystals can be difficult to dissolve completely, leading to variability. Compound interference with the colorimetric reading is possible. |
| WST-1 Assay | Reduction of a water-soluble tetrazolium salt (WST-1) to a soluble formazan dye by mitochondrial dehydrogenases.[8][11] | No solubilization step required, more sensitive than MTT. | Can have higher background absorbance depending on the culture medium. Susceptible to interference from compounds with antioxidant activity. |
| ATP-based Assay (e.g., CellTiter-Glo®) | Measures ATP levels, which are indicative of metabolically active cells, using a luciferase-based reaction that produces a luminescent signal.[12][13] | Highly sensitive, fast, and less prone to compound interference than colorimetric assays. | More expensive than tetrazolium-based assays. ATP levels can fluctuate with cell cycle and metabolic state. |
Self-Validating Experimental Design for Cell Viability
To ensure the trustworthiness of your viability data, it is recommended to use at least two different types of assays, preferably one based on metabolic activity (e.g., WST-1) and another based on a different cellular parameter (e.g., ATP content or membrane integrity).
Detailed Protocol: WST-1 Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with a range of concentrations of this compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal time should be determined empirically for each cell line.
-
Absorbance Measurement: Gently shake the plate and measure the absorbance between 420-480 nm.[14]
Detailed Protocol: ATP-based Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the WST-1 assay.
-
Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of the ATP detection reagent equal to the volume of cell culture medium in each well.
-
Cell Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Luminescence Measurement: Measure the luminescence using a luminometer.[7][15]
The Role of Orthogonal Assays in Validating Findings
Orthogonal assays are different experimental methods used to measure the same biological endpoint.[16][17] They are critical for confirming that the observed activity of a compound is not an artifact of a specific assay technology.
Sources
- 1. The triterpenoid 2-cyano-3,12-dioxooleana-1,9-dien-28-oic-acid methyl ester has potent anti-diabetic effects in diet-induced diabetic mice and Lepr(db/db) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oleana-1,9(11)-dien-28-oic acid, 2-cyano-3,12-dioxo-, methyl ester | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. researchgate.net [researchgate.net]
- 4. Factors affecting test reproducibility among laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 9. atcc.org [atcc.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. ATP cell viability assay | RE-Place [re-place.be]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. mesgenbio.com [mesgenbio.com]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. Hit-to-Lead: Hit Validation and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
